molecular formula C20H30O7 B1230735 T-2 Triol 50 microg/mL in Acetonitrile

T-2 Triol 50 microg/mL in Acetonitrile

Cat. No.: B1230735
M. Wt: 382.4 g/mol
InChI Key: DDAUKBBLCGQHIP-VFVREVADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of T-2 Triol as a Mycotoxin Metabolite

The metabolic conversion of T-2 toxin to T-2 Triol involves the hydrolysis of the ester groups at the C-4 and C-8 positions of the T-2 toxin molecule. researchgate.net This biotransformation can occur in the liver and other tissues, as well as by the gut microflora. mdpi.com The presence of T-2 Triol in biological samples can serve as a biomarker of exposure to the parent compound, T-2 toxin.

Role of T-2 Triol in Mycotoxin Research

In the realm of mycotoxin research, T-2 Triol is a critical reference compound for several reasons. Primarily, it is used in comparative toxicological studies to understand the structure-activity relationships among T-2 toxin and its various metabolites. nih.gov Research has shown that while T-2 Triol is generally less cytotoxic than its parent compound, T-2 toxin, it still exhibits significant biological activity. bioaustralis.comnih.gov

Furthermore, the study of T-2 Triol is essential for developing a comprehensive risk assessment of T-2 toxin contamination in the food chain. Understanding the toxic potential of its metabolites is crucial for establishing accurate safety limits for T-2 toxin in food and feed. nih.gov Analytical standards of T-2 Triol are indispensable for the accurate quantification of this metabolite in complex matrices such as food, feed, and biological tissues. nih.gov

Overview of Research Domains Pertaining to T-2 Triol

The study of T-2 Triol spans several interconnected research domains:

Toxicology: This field investigates the adverse effects of T-2 Triol on living organisms. In vitro studies using various cell lines, such as human hepatoma (HepG2) and Jurkat T cells, have been conducted to determine its cytotoxicity and mechanisms of action. nih.govlktlabs.com These studies often compare the potency of T-2 Triol to that of T-2 toxin and other metabolites like HT-2 toxin and T-2 tetraol.

Food Safety and Agriculture: Research in this area focuses on the occurrence of T-2 Triol in agricultural commodities, particularly cereal grains like maize, wheat, oats, and barley. nih.govresearchgate.net The development of sensitive and reliable analytical methods for the detection and quantification of T-2 Triol in food and feed is a major objective to ensure consumer safety. researchgate.net

Animal Metabolism and Veterinary Science: This domain explores the metabolic fate of T-2 toxin in various animal species. Studies in this area are crucial for understanding the toxicokinetics of T-2 toxin and its metabolites, including T-2 Triol, in livestock and companion animals. mdpi.comtandfonline.com This knowledge aids in diagnosing mycotoxicoses and developing strategies to mitigate the effects of contaminated feed.

Detailed Research Findings

Chemical and Physical Properties

The fundamental properties of T-2 Triol are essential for its identification and analysis in research.

PropertyValue
Molecular Formula C20H30O7
Molecular Weight 382.45 g/mol
Appearance White to off-white powder
Solubility Slightly soluble in water; soluble in DMSO, dichloromethane, and methanol (B129727)

Data sourced from LKT Laboratories Inc. lktlabs.com

Cytotoxicity Data

Comparative cytotoxicity studies are fundamental to understanding the relative toxicity of T-2 Triol. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCompoundIC50 (ng/mL)
Human Hepatoma (HepG2)T-2 toxin> HT-2 toxin
Human Hepatoma (HepG2)HT-2 toxin> T-2 Triol
Human Hepatoma (HepG2)T-2 Triol> T-2 tetraol

Data from Babich H, Borenfreund E. (1991). nih.gov

A study on human renal proximal tubule epithelial cells (RPTEC) and normal human lung fibroblasts (NHLF) showed that T-2 Triol was less cytotoxic than T-2 toxin, HT-2 toxin, and neosolaniol (B1681912), with IC50 values ranging from 8.3 to 25.1 µM. nih.gov

Occurrence in Cereal Grains

Recent studies have quantified the presence of T-2 Triol in various cereals. A 2024 study on commercial cereals in Shanghai provided the following data:

CerealT-2 Triol Concentration Range (μg/kg)
Sorghum3.17–5.77
Maize and maize flour2.11 (in one sample)

Data from a 2024 screening and dietary exposure assessment. nih.gov

Analytical Methods for Detection

The accurate detection and quantification of T-2 Triol are paramount for research and regulatory purposes. Various analytical techniques are employed, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) being one of the most sensitive and specific methods. nih.gov

Analytical TechniqueKey Features
LC-MS/MS High sensitivity and specificity, allowing for the simultaneous determination of multiple mycotoxins. nih.gov
HPLC with Fluorescence Detection Requires derivatization but offers a sensitive alternative for quantification. researchgate.net
Gas Chromatography (GC) Another established chromatographic method for mycotoxin analysis. researchgate.net
Immunoassays (e.g., ELISA) Useful for rapid screening of samples. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O7

Molecular Weight

382.4 g/mol

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

InChI

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20?/m0/s1

InChI Key

DDAUKBBLCGQHIP-VFVREVADSA-N

SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)CO

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO

Pictograms

Acute Toxic; Irritant

Synonyms

3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene
scirpentriol
T-2 triol

Origin of Product

United States

Advanced Analytical Methodologies for T 2 Triol Quantification

Sample Preparation Techniques for Diverse Matrices

The accurate determination of T-2 triol from varied and complex matrices, such as cereals, animal feed, and biological fluids, is critically dependent on the efficacy of the sample preparation protocol. nih.gov The primary objectives of sample preparation are to efficiently extract the analyte from the matrix, remove interfering co-extractives that can compromise analytical results, and concentrate the analyte to levels suitable for detection. The choice of technique is dictated by the matrix type, the required sensitivity, and the intended analytical finish, typically liquid chromatography coupled with mass spectrometry (LC-MS/MS).

The initial step in the analytical workflow is the extraction of T-2 triol and its related compounds from the solid or liquid sample. The goal is to transfer the analyte into a liquid phase with high efficiency while minimizing the co-extraction of matrix components.

Solvent-based extraction is the most fundamental approach for isolating trichothecenes, including T-2 triol, from food and feed samples. The selection of the extraction solvent is critical and is based on the polarity of the target analytes. For T-2 triol and other trichothecenes, which possess a range of polarities, mixtures of an organic solvent and water are most effective.

Acetonitrile (B52724)/water mixtures are widely employed, with ratios such as 84/16 (v/v) and 80/20 (v/v) being common for extracting T-2 toxin and its metabolites from cereals. nih.govresearchgate.netnih.gov Methanol (B129727)/water mixtures, for instance at a ratio of 90/10 (v/v), are also utilized. acs.org The extraction process typically involves shaking or blending the ground sample with the solvent mixture for a defined period. nemi.gov To enhance extraction efficiency, particularly for modified or "masked" mycotoxins, additives like formic acid may be incorporated into the solvent system. researchgate.netthermofisher.com In some protocols for analyzing animal tissues, a solvent system of acetonitrile/ethyl acetate (B1210297) (1:3, v/v) has been used effectively. acs.org

Table 1: Examples of Solvent-Based Extraction Systems for T-2 Triol and Related Trichothecenes This table is interactive. You can sort and filter the data.

Matrix Extraction Solvent Reported Recovery (%) Target Analytes
Cereals Acetonitrile/Water (84/16, v/v) 80.4–112.0 T-2, HT-2, T-2 triol, T-2 tetraol
Layer Feed Acetonitrile/Water 50–63 (with MycoSep cleanup) T-2, HT-2, Neosolaniol (B1681912), T-2 triol, T-2 tetraol
Cereals Acetonitrile/Water (80/20, v/v) 65–104 12 Type A & B Trichothecenes
Oats Methanol/Water (90/10, v/v) 74–120 T-2, HT-2
Cell Culture Medium Ethyl Acetate 80.4-94.6 T-2, HT-2, T-2 triol, T-2 tetraol, Neosolaniol

Following initial solvent extraction, Solid-Phase Extraction (SPE) is a commonly used technique for sample clean-up and concentration. SPE separates the target analytes from co-extracted matrix interferences based on their physical and chemical properties. The extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Interferences are either retained on the sorbent while the analyte passes through, or the analyte is retained and subsequently eluted with a different solvent.

Several types of SPE cartridges are used for the analysis of trichothecenes. These include multi-toxin cleanup columns like MycoSep and Bond Elut Mycotoxin, which are designed to remove specific matrix components from cereal extracts. nih.govromerlabs.com For instance, a method for layer feed compared BondElut Mycotoxin and MycoSep 227 columns, finding slightly better recoveries for T-2 triol and other trichothecenes with the MycoSep column. nih.gov Another approach utilizes polymeric reversed-phase sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced), which are effective for trapping a broad range of compounds, including both polar and nonpolar trichothecenes. acs.orgresearchgate.net A typical SPE protocol involves conditioning the cartridge, loading the sample extract, washing away impurities with a weak solvent, and finally eluting the purified analytes with a stronger organic solvent. acs.org

Table 2: Performance of SPE Columns in Trichothecene (B1219388) Analysis This table is interactive. You can sort and filter the data.

SPE Column Type Matrix Target Analytes Recovery (%) Limit of Detection (LOD)
MycoSep 227 Layer Feed T-2, HT-2, Neosolaniol, T-2 triol, T-2 tetraol 50-63 0.9-7.5 ng/g
Bond Elut Mycotoxin Layer Feed T-2, HT-2, Neosolaniol, T-2 triol, T-2 tetraol 32-67 0.9-7.5 ng/g
Bond Elut Mycotoxin Cereals 12 Type A & B Trichothecenes 65-104 0.3-5 ng/g
Oasis HLB Cereals T-2 & modified forms 76.8-115.2 Not Specified
Oasis HLB Animal Tissue 9 Type A & B Trichothecenes 74.1-96.9 Not Specified

The QuEChERS methodology is a streamlined sample preparation approach that has been widely adapted for multi-mycotoxin analysis. nih.govresearchgate.net It integrates extraction and clean-up into a simple, two-step process. The first step involves a liquid-liquid partitioning extraction, where the sample is homogenized with an organic solvent (typically acetonitrile), water, and a mixture of salts (commonly magnesium sulfate (B86663) and sodium chloride or sodium citrate). sci-hub.se This separates the sample into an aqueous layer and an organic layer containing the analytes.

The second step is a dispersive solid-phase extraction (d-SPE) for clean-up. An aliquot of the organic supernatant is mixed with a small amount of sorbent material, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids. thermofisher.com The mixture is vortexed and centrifuged, and the purified supernatant is collected for analysis. The QuEChERS approach has been successfully applied to the analysis of T-2 triol and other mycotoxins in diverse matrices including cereals, feed, and human breast milk. nih.govthermofisher.com Modifications, such as using acidified acetonitrile, can be made to improve the extraction of a wider range of mycotoxins. thermofisher.com

Table 3: Overview of a General QuEChERS Procedure for Mycotoxin Analysis This table is interactive. You can sort and filter the data.

Step Procedure Purpose Common Reagents
1. Extraction & Partitioning Homogenize sample with solvent and salts. Centrifuge to separate layers. Extract analytes into the solvent phase and separate from bulk matrix. Acetonitrile, Water, Magnesium Sulfate, Sodium Citrate/Chloride.
2. Dispersive SPE (d-SPE) Mix supernatant with sorbent(s). Vortex and centrifuge. Remove interfering compounds from the extract. Primary Secondary Amine (PSA), C18, Magnesium Sulfate.
3. Final Extract Collect the purified supernatant. Ready for solvent exchange or direct injection for LC-MS/MS analysis. Acetonitrile-based extract.

While extraction methods like SPE and QuEChERS provide significant clean-up, certain applications demand even higher selectivity to eliminate matrix effects, which can suppress or enhance the analyte signal during LC-MS analysis. mdpi.com Immunoaffinity chromatography is a powerful technique that offers superior specificity.

Immunoaffinity columns (IACs) represent a highly selective and efficient method for sample clean-up. nih.govbezpecnostpotravin.cz These columns contain monoclonal or polyclonal antibodies bound to a solid support. The antibodies are highly specific to the target analyte or a group of structurally related compounds. romerlabs.com

The operational principle involves passing the crude sample extract through the column. researchgate.net The antibodies capture and bind the target toxins (e.g., T-2 triol and other type A trichothecenes), while unbound matrix components are washed away. researchgate.net Subsequently, the purified toxins are released from the antibodies by applying an elution solvent, typically methanol or another organic solvent. nih.gov The resulting eluate is exceptionally clean, which significantly reduces matrix effects and improves the reliability and sensitivity of subsequent chromatographic analysis. mdpi.com Commercially available IACs can be designed for a single mycotoxin or for multiple mycotoxins, such as a group of trichothecenes. romerlabs.comresearchgate.net Research has demonstrated the successful use of IACs for purifying T-2 and HT-2 toxins, with broad-specific antibodies also showing cross-reactivity and binding capabilities for metabolites like T-2 triol. tandfonline.com

Table 4: Performance Characteristics of Immunoaffinity Columns (IACs) for Trichothecenes This table is interactive. You can sort and filter the data.

Target Analytes Column Capacity Recovery (%) Matrix
Deoxynivalenol (B1670258) (DON) 3.3 µg ~90 Not Specified
T-2 and HT-2 toxins 3.14 µg/mL gel (T-2), 3.20 µg/mL gel (HT-2) Not Specified Maize, Cherry
Aflatoxins, Ochratoxin A, Zearalenone Not Specified ~90 Rice, Barley, Rye, Feed
Six Major Mycotoxins* Sufficient for trace analysis Not Specified Feed, Feedstuff

\Including Deoxynivalenol, Aflatoxin B₁, Zearalenone, Ochratoxin A, T-2 toxin, and Fumonisin B₁*

Sample Clean-up Strategies

Dispersive Solid-Phase Extraction

Dispersive solid-phase extraction (d-SPE) is a cleanup technique frequently employed in mycotoxin analysis due to its speed and efficiency. This method, a variation of solid-phase extraction (SPE), involves adding the extraction sorbent directly to the sample extract. After vortexing and centrifugation, the cleaned supernatant is collected for analysis. This approach is a hallmark of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for mycotoxin analysis. mdpi.com

In the context of trichothecene analysis, including T-2 triol, d-SPE is used to remove interfering matrix components such as fats, pigments, and sugars that can compromise chromatographic analysis and mass spectrometry detection. Common sorbents include primary secondary amine (PSA) for removing organic acids and sugars, C18 for removing nonpolar interferences like fats, and graphitized carbon black (GCB) for pigment removal.

A related technique, dispersive magnetic solid-phase extraction (DMSPE), has also been reported for the analysis of T-2 toxin and its metabolites. nih.gov This method utilizes magnetic nanoparticles coated with an appropriate sorbent. The key advantage is the ease of separating the sorbent from the sample extract using an external magnetic field, eliminating the need for centrifugation. While effective, a potential drawback for routine application is the need to synthesize the magnetic microcomposite material. nih.gov

Matrix Effect Mitigation in Sample Preparation

The matrix effect, an alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, is a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based analysis. nih.govyoutube.com It can lead to ion suppression or enhancement, affecting the accuracy, precision, and sensitivity of the method. nih.govresearchgate.net Several strategies are employed during sample preparation and analysis to minimize or compensate for these effects.

One of the simplest approaches is sample dilution . By diluting the sample extract, the concentration of interfering matrix components is reduced, thereby minimizing their impact on the analyte signal. nih.gov However, this may compromise the method's sensitivity if the analyte concentration is already low.

Optimization of the cleanup step is crucial. Using effective SPE or d-SPE protocols to remove a larger portion of the matrix components can significantly reduce matrix effects. mdpi.com For instance, immunoaffinity columns (IAC) provide a very clean extract by using specific antibody-antigen binding to isolate the target analytes. mdpi.com

For quantification, matrix-matched calibration is a widely accepted strategy. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. nih.govyoutube.com This approach helps to ensure that the calibrants and the samples experience the same matrix effects, thus improving the accuracy of quantification. youtube.com In some cases, where matrix effects are found to be negligible, external calibration using standards prepared in a neat solvent can be utilized. nih.govnih.gov For example, one study on T-2 metabolites in a culture medium found that the matrix had minimal influence on the analyte response, allowing for quantification via a solvent-based calibration curve. nih.gov Another study on human urine samples also reported negligible matrix interference (98–102%), enabling the use of external calibration. nih.gov

The use of an internal standard (IS) , particularly a stable isotope-labeled version of the analyte (e.g., d3-T-2 toxin), is a highly effective way to compensate for matrix effects. nih.govnih.gov The isotopically labeled IS behaves almost identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by its mass. By calculating the ratio of the analyte peak area to the IS peak area, variations caused by matrix effects can be effectively normalized. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of T-2 triol, providing the necessary separation from other mycotoxins and matrix components before detection. Both liquid and gas chromatography have been successfully applied.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of T-2 triol and other trichothecenes. nih.govfrancescoriccilab.com Its applicability to polar and non-volatile compounds avoids the need for chemical derivatization, which is often required for gas chromatography. nih.govnih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for mycotoxin analysis. tosohbioscience.com It separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. nih.govtosohbioscience.com

The separation of T-2 triol and related toxins is often achieved using a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the effective separation of a wide range of analytes with different polarities in a single run. The mobile phase is often modified with additives like ammonium (B1175870) acetate or formic acid to improve peak shape and enhance ionization for MS detection. nih.govnih.gov

Below is a table summarizing typical RP-HPLC parameters used in the analysis of T-2 toxin and its metabolites, including T-2 triol.

ParameterCondition 1Condition 2Condition 3
Column Pursuit XRs Ultra 2.8Newcrom R1C3 (preparative)
Mobile Phase A 0.13 mM Ammonium Acetate in WaterWaterWater
Mobile Phase B MethanolAcetonitrileMethanol
Gradient/Isocratic GradientIsocraticIsocratic (60:40 Methanol:Water)
Detector MS/MSUVUV (208 nm)
Reference nih.gov sielc.com researchgate.net

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC. This results in significantly higher separation efficiency, improved resolution, and much faster analysis times. nih.govsielc.com

A study investigating T-2 metabolites in human urine successfully employed a UHPLC-Q-Orbitrap-HRMS method. nih.gov The use of UHPLC allowed for rapid and highly selective analysis. The chromatographic separation was performed on a Luna Omega column (50 × 2.1 mm, 1.6 µm) with a gradient elution. The mobile phase consisted of water and methanol, both containing 0.1% formic acid and 5 mM ammonium formate (B1220265). nih.gov This setup enabled the successful quantification of T-2 and the tentative identification of its major metabolites, including T-2 triol, underscoring the power of UHPLC for complex biological sample analysis. nih.gov

Gas Chromatography (GC) Methodologies

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing trichothecenes. nih.govscispace.com However, a significant limitation is that T-2 triol and other trichothecenes are not naturally volatile. nih.gov Therefore, a crucial derivatization step is required prior to GC analysis to increase their volatility and thermal stability. mdpi.comnih.govscispace.com

This process involves chemically modifying the polar functional groups (hydroxyl groups) of the mycotoxin. gcms.cz Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique. sigmaaldrich.com Another approach is acylation, for example, using trifluoroacetic anhydride (B1165640) (TFAA) to create trifluoroacetyl derivatives. scispace.com One study successfully used TFAA derivatization to analyze for several trichothecenes, including T-2 toxin, in corn samples by GC-MS. scispace.com

While the derivatization step adds complexity and a potential source of error to the analytical workflow, GC-MS can offer excellent sensitivity and selectivity for the analysis of T-2 triol. nih.govgcms.cz

Derivatization Procedures for GC Analysis

Gas chromatography (GC) is a powerful separation technique, but its application is limited to volatile and thermally stable compounds. T-2 triol, with its multiple polar hydroxyl groups, is not inherently suitable for GC analysis. Therefore, a derivatization step is mandatory to decrease its polarity and increase its volatility. wikipedia.org This chemical modification replaces the active hydrogens in the hydroxyl groups with non-polar functional groups, making the analyte amenable to vaporization and passage through the GC column. nih.gov

Two primary derivatization procedures are commonly employed for trichothecenes like T-2 triol: silylation and acylation (specifically trifluoroacetylation).

Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. researchgate.net Sometimes, a catalyst like trimethylchlorosilane (TMCS) is added to enhance the derivatization of sterically hindered hydroxyl groups. nih.govmdpi.com The reaction results in a less polar, more volatile TMS-ether derivative that exhibits improved chromatographic behavior, leading to sharper peaks and enhanced detector response. nih.gov The reaction conditions, including temperature and time, must be optimized to ensure the reaction goes to completion, as incomplete derivatization can lead to multiple peaks and inaccurate quantification. mdpi.com

Trifluoroacetylation: This method involves the use of reagents like trifluoroacetic anhydride (TFAA) to introduce trifluoroacetyl groups. nih.govnationalmaglab.org This procedure not only increases volatility but also enhances the electron-capture properties of the derivative, which can be advantageous for specific detectors like the electron capture detector (ECD) or for mass spectrometry in negative chemical ionization mode. nih.gov Trifluoroacetylated derivatives are often more suitable for trace analysis in complex samples due to the high specificity of their Multiple Reaction Monitoring (MRM) transitions in GC-MS/MS analysis. nih.gov

The choice between silylation and trifluoroacetylation depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the detector being used.

Parameter Silylation Trifluoroacetylation
Common Reagents BSTFA, MSTFA, TMSI, TMCS (catalyst)Trifluoroacetic Anhydride (TFAA)
Functional Group Targeted Hydroxyl (-OH), Carboxyl (-COOH), Amine (-NH2)Hydroxyl (-OH), Amino (-NH2)
Benefits for GC Analysis Increases volatility, Reduces polarity, Improves peak shapeIncreases volatility, Enhances detector response (especially ECD), Provides specific fragmentation for MS
Considerations Sensitive to moisture, Requires optimization of time and temperatureExcess reagent may need removal to protect the GC column

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the analysis of T-2 triol. mdpi.comqub.ac.uk It offers unparalleled sensitivity and specificity, allowing for reliable identification and quantification even in challenging biological matrices without the need for derivatization. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Configurations

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. The interface between the LC and the MS, where ionization occurs, is critical for successful analysis.

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar and thermally labile molecules like T-2 triol. qub.ac.uk In ESI, a high voltage is applied to a liquid passing through a capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. mdpi.com

For T-2 triol and other T-2 toxin metabolites, ESI is typically operated in the positive ion mode. nih.gov These compounds readily form stable ammonium adducts ([M+NH₄]⁺) or protonated molecules ([M+H]⁺) when a modifier like ammonium acetate is included in the mobile phase. nih.govnih.gov

Optimization of ESI parameters is crucial for maximizing sensitivity. Key parameters include:

Spray Voltage: Affects the initial droplet charging and aerosol formation.

Capillary Temperature: Controls the rate of solvent evaporation.

Sheath and Auxiliary Gas Flow: These nitrogen gas flows aid in desolvation and nebulization of the eluent. mdpi.com

Proper optimization ensures efficient ion generation and transfer, leading to lower detection limits. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique used in LC-MS. Unlike ESI, where ionization occurs in the liquid phase, APCI involves gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.orgnih.gov The LC eluent is vaporized in a heated nebulizer, and the resulting gas-phase analyte molecules are ionized by reacting with primary ions produced from the solvent via a corona discharge. youtube.com

APCI is generally suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org It is advantageous for analytes that are not sufficiently polar to be efficiently ionized by ESI. nationalmaglab.org While ESI is more common for polar trichothecenes, APCI presents a viable alternative, especially for less polar metabolites or when using non-polar mobile phases where ESI performance might be suboptimal. nih.gov APCI spectra are often characterized by protonated molecules [M+H]⁺ or, in some cases, radical cations M⁺•. nih.gov

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of analysis by performing two stages of mass analysis. proteomics.com.au An ion of interest (the precursor ion) is selected in the first stage, fragmented, and then a specific fragment ion (the product ion) is selected in the second stage for detection. This process drastically reduces chemical noise and matrix interference. nih.gov

The triple quadrupole (QqQ) mass spectrometer is the most widely used instrument for targeted quantitative analysis in biomedical and food safety fields. wikipedia.orgmdpi.com It consists of two mass-resolving quadrupoles (Q1 and Q3) separated by a radiofrequency-only quadrupole (q2) that functions as a collision cell. wikipedia.org

The power of the QqQ lies in its ability to perform Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). wikipedia.org In an MRM experiment for T-2 triol, the following occurs:

Q1 (First Quadrupole): Is set to select only the precursor ion of T-2 triol (e.g., its ammonium adduct, m/z 400.2).

q2 (Collision Cell): The selected precursor ions are accelerated into this cell, which is filled with an inert gas (like argon or nitrogen). Collisions with the gas cause the precursor ions to fragment in a process called Collision-Induced Dissociation (CID).

Q3 (Third Quadrupole): Is set to select a specific, characteristic product ion that results from the fragmentation (e.g., m/z 281.1 for T-2 triol).

Only ions that match both the precursor and product mass-to-charge ratios are detected. This highly specific "transition" (precursor → product) allows for extremely sensitive quantification with minimal interference. proteomics.com.au For robust confirmation, typically two or more MRM transitions are monitored for each analyte. researchgate.net

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) (Quantifier) Product Ion 2 (m/z) (Qualifier) Ionization Mode
T-2 Triol 400.2 ([M+NH₄]⁺)281.1104.1Positive ESI
T-2 Toxin 484.2 ([M+NH₄]⁺)365.2215.1Positive ESI
HT-2 Toxin 442.2 ([M+NH₄]⁺)263.1215.1Positive ESI

Note: The specific m/z values for MRM transitions can vary slightly depending on the instrument and optimization parameters.


High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

The accurate identification of T-2 triol and its related metabolites from complex biological matrices is paramount for comprehensive toxicological and exposure assessments. High-Resolution Mass Spectrometry (HRMS) has become a primary analytical tool for this purpose, providing the high degree of mass accuracy and resolution required to detect and characterize these compounds. nih.govresearchgate.net HRMS techniques are essential for differentiating metabolites from endogenous interferences, enabling the determination of elemental compositions from accurately measured mass-to-charge ratios. nih.gov The application of liquid chromatography coupled with HRMS (LC-HRMS) is a leading method for detecting and identifying pharmacologically active secondary metabolites. researchgate.net This approach is crucial for overcoming the lack of commercially available analytical standards for all potential biotransformation products of the T-2 toxin. nih.govresearchgate.net

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that utilizes a quadrupole analyzer for precursor ion selection and a time-of-flight analyzer for high-resolution mass detection. numberanalytics.com This configuration is exceptionally well-suited for metabolite identification, as it allows for both the targeted selection of ions and the accurate mass measurement of the resulting fragments. numberanalytics.comnih.gov In studies of T-2 toxin biotransformation, LC-Q-TOF MS systems have been successfully used to identify and quantify metabolites, including T-2 triol, in various biological systems such as cell cultures. nih.gov The high mass accuracy, typically within a few parts per million (ppm), provides strong confidence in the structural elucidation of these metabolites. nih.govplos.org The combination of chromatographic retention time with accurate mass data from Q-TOF instruments allows for the precise identification of T-2 and its biotransformation products. nih.gov

Orbitrap mass spectrometry represents another powerful HRMS technology, renowned for its exceptionally high resolving power, which can exceed 100,000 FWHM. thermofisher.com This ultra-high resolution is critical for separating analyte signals from complex matrix components in biological samples, which is a common challenge in mycotoxin biomonitoring. nih.govresearchgate.net The Orbitrap analyzer traps ions in an electrostatic field and measures their oscillation frequencies, which are then converted into precise mass-to-charge ratios. thermofisher.com LC-Q-Orbitrap-HRMS methodologies have been effectively applied to investigate the metabolic profile of T-2 toxin in human urine, successfully identifying metabolites like T-2 triol. nih.govresearchgate.net The rising use of Orbitrap-based HRMS in human biomonitoring studies highlights its capacity for both quantification and retrospective data analysis for untargeted compound screening. nih.gov

Ionization Modes and Adduct Formation

The ionization process is a critical step in the mass spectrometric analysis of T-2 triol. Electrospray ionization (ESI) is the most common technique employed due to its "soft" nature, which minimizes in-source fragmentation and preserves the molecular ion. acdlabs.com Both positive and negative ESI modes are utilized for the analysis of trichothecenes. nih.govresearchgate.net

In positive ion mode, T-2 triol and related compounds typically form protonated molecules ([M+H]⁺). nih.gov The formation of adducts with ammonium ([M+NH₄]⁺) is also very common, particularly when ammonium-containing salts like ammonium formate are used as mobile phase additives to improve chromatography and ionization. nih.govnih.govsemanticscholar.org Adducts with alkali metals, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are also frequently observed and can originate from the biological matrix or glassware. semanticscholar.orgnih.gov In negative ion mode, deprotonated molecules ([M-H]⁻) can be formed, though adducts with mobile phase components like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) often provide enhanced sensitivity. nih.gov The selection of ionization mode and mobile phase composition is therefore optimized to achieve the most stable and intense signal for the target analyte.

Table 1: Common Ionization Modes and Adducts for T-2 Triol Analysis

Ionization ModeCommon Adducts ObservedTypical Source
Positive ESI[M+H]⁺Protonation from acidic mobile phase
[M+NH₄]⁺Ammonium formate/acetate in mobile phase
[M+Na]⁺Biological matrix, glassware
[M+K]⁺Biological matrix
Negative ESI[M-H]⁻Deprotonation in basic mobile phase
[M+HCOO]⁻Formic acid/formate in mobile phase
[M+CH₃COO]⁻Acetic acid/acetate in mobile phase

Internal Standard Utilization for Absolute Quantification

For accurate and reliable absolute quantification of T-2 triol in complex samples, the use of an internal standard (IS) is indispensable. nih.govr-biopharm.com Internal standards are crucial for correcting variations that can occur during sample preparation, such as extraction losses, as well as for compensating for matrix effects (ion suppression or enhancement) during mass spectrometric analysis. thermofisher.comlibios.fr

The most effective approach for quantification is the use of stable isotope-labeled (SIL) internal standards. thermofisher.comacanthusresearch.com A SIL standard is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes, such as carbon-13 (¹³C). acanthusresearch.com For T-2 triol analysis, uniformly ¹³C-labeled T-2 triol (U-[¹³C₂₀]-T-2 triol) is an ideal internal standard. bio-equip.cn SIL standards exhibit virtually identical chemical and physical properties to their unlabeled counterparts, meaning they co-elute during chromatography and experience the same matrix effects and ionization efficiencies. bio-equip.cnlibios.fr Because the SIL IS can be differentiated from the native analyte by its higher mass, a ratio of the two signals can be used for precise quantification, effectively eliminating errors from sample loss or matrix interference. thermofisher.comlibios.fr Labeling with ¹³C is generally preferred over deuterium (B1214612) as the labels are not susceptible to chemical exchange. thermofisher.comacanthusresearch.com

When a specific stable isotope-labeled standard is not available or is prohibitively expensive, a surrogate standard can be employed. mdpi.com A surrogate is a compound that is not the analyte itself but is structurally and chemically similar and is not naturally present in the samples being analyzed. mdpi.com For the analysis of a group of mycotoxins, an isotopically labeled standard from the same chemical class may be used as a surrogate for others in the group. For example, in a multi-mycotoxin method, [¹³C₁₅]-deoxynivalenol has been used as an internal standard for deoxynivalenol (DON) and its metabolite DOM-1. mdpi.com The key assumption is that the surrogate will behave similarly to the analyte during extraction, cleanup, and ionization, thus providing a reasonable correction for variability. However, the performance of a surrogate standard must be carefully validated to ensure it provides adequate correction for matrix effects and losses to yield accurate quantitative results. mdpi.com

Table 2: Comparison of Internal Standard Types for T-2 Triol Quantification

Standard TypeExampleKey Characteristics & Application
Stable Isotope Labeled (SIL) ¹³C-T-2 TriolConsidered the "gold standard"; chemically identical to the analyte, ensuring it corrects accurately for sample preparation losses and matrix effects. Differentiated by mass in the MS. thermofisher.combio-equip.cnlibios.fr
Surrogate Standard Deepoxy-deoxynivalenol (DOM-1)A structurally related compound with similar chemical properties. Used when a SIL IS is unavailable. Its ability to mimic the analyte's behavior must be thoroughly validated. mdpi.com

Immunoanalytical Techniques for T-2 Triol Analysis

Immunoanalytical techniques, which are based on the specific binding between an antibody and an antigen, offer rapid and sensitive screening tools for mycotoxin analysis. mdpi.com While assays developed specifically for T-2 triol are not as common as those for its parent compound, T-2 toxin, its analysis is often incorporated into methods targeting T-2 and its major metabolites.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for mycotoxin detection due to its simplicity, high throughput, and cost-effectiveness. trilogylab.com The most common format for small molecules like T-2 triol is the competitive ELISA (cELISA). researchgate.netyoutube.com In this format, the mycotoxin in a sample competes with a labeled mycotoxin (enzyme conjugate) for a limited number of specific antibody binding sites. researchgate.net A higher concentration of T-2 triol in the sample results in a lower signal, allowing for quantitative measurement. researchgate.net

Antibodies developed for T-2 toxin often exhibit cross-reactivity with its metabolites, including T-2 triol. While this can be a limitation when specific quantification of T-2 is needed, it can be advantageous for screening purposes, providing a total measure of T-2 and related compounds. For instance, some monoclonal antibodies produced for T-2 toxin have shown a measurable, albeit low, cross-reactivity with T-2 triol. bioaustralis.com One study noted that while monoclonal antibodies reacted specifically with T-2 toxin, significant but lesser cross-reactivity (less than 0.02%) was observed with T-2 triol. bioaustralis.com This allows for its detection, although its specific quantification might require more selective methods.

A direct competitive ELISA developed for the metabolites of T-2 toxin in urine involved converting all metabolites to T-2 tetraol tetraacetate before analysis, demonstrating a strategy to measure total metabolite concentration. mdpi.com

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. nih.gov They offer the potential for rapid, on-site, and real-time monitoring of mycotoxins. europa.eu For T-2 toxin and its metabolites, optical biosensors, particularly those based on Surface Plasmon Resonance (SPR), are a prominent example. europa.eutypingspeedtest.app

SPR-based biosensors detect changes in the refractive index on the sensor surface that occur during the binding of an analyte to an immobilized ligand. nih.gov In a competitive immunoassay format, the sensor chip surface is coated with a T-2 toxin conjugate. The sample extract, containing T-2 triol or other cross-reactive toxins, is mixed with a specific antibody and passed over the chip. The free antibody binds to the immobilized toxin, and the resulting signal is inversely proportional to the concentration of the toxin in the sample. nih.gov

While many biosensor applications focus on T-2 and HT-2 toxins, the cross-reactivity of the antibodies used means these systems can also detect T-2 triol. audiosciencereview.com For example, an imaging SPR (iSPR) biosensor developed for T-2 toxin and its glucoside utilized a competitive assay format that could be adapted for other metabolites. nih.gov The development of highly specific biorecognition elements remains a key area of research to improve the selective detection of individual metabolites like T-2 triol.

Method Validation and Quality Assurance for T-2 Triol Analysis

To ensure the reliability and accuracy of analytical results, any method for quantifying T-2 triol must undergo rigorous validation. This process establishes the method's performance characteristics, including its detection and quantification limits, accuracy, precision, and linearity. nih.gov High-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a common reference method against which others are validated. nih.govnih.gov

The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov These parameters are critical for determining the suitability of a method for monitoring trace levels of contaminants in various matrices. They are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. researchgate.net

Several studies quantifying T-2 triol as part of multi-mycotoxin analysis have reported its LOD and LOQ values.

Table 1: LOD and LOQ for T-2 Triol in Various Analytical Methods

Matrix Method LOD LOQ Source(s)
Layer Feed LC-ESI-MS/MS 0.9-7.5 ng/g* Not Specified nih.gov
HepG2 Cell Culture LC-Q-TOF MS Not Specified 0.02-0.2 ng/mL* nih.gov
Cereals GC-MS 10-50 pg* 50-5000 pg* nih.gov
Corn and Oat Flours UPLC-MS/MS 0.02-0.08 µg/kg* 0.08-0.26 µg/kg* researchgate.net

*Note: Ranges may represent values for a group of mycotoxins including T-2 triol.

Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte retrieved from a sample matrix after the entire analytical procedure. nih.gov This is typically done by analyzing blank samples spiked with a known concentration of the analyte. Precision refers to the closeness of agreement between a series of measurements and is usually expressed as the relative standard deviation (RSD). nih.govresearchgate.net

Validation studies for methods including T-2 triol demonstrate good performance in terms of recovery and precision.

Table 2: Recovery and Precision Data for T-2 Triol Analysis

Matrix Spiking Level Recovery Rate (%) Precision (RSD %) Source(s)
HepG2 Cell Culture 30 nM & 60 nM 80.4 - 94.6 <12% nih.gov
Layer Feed Not Specified 50 - 63 Not Specified nih.gov
Corn and Oat Flours 5-200 µg/kg 78.6 - 98.6 <7% researchgate.net
Cereals Multiple Levels 63.2 - 111.2 <20% nih.gov

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is established by creating a calibration curve using a series of standards of known concentrations. The relationship between concentration and instrument response is typically evaluated using the coefficient of determination (R²), with a value close to 1.0 indicating excellent linearity.

For the quantification of T-2 triol, studies have consistently reported high linearity. For example, a liquid chromatography-time-of-flight mass spectrometry (LC-Q-TOF MS) method for T-2 and its metabolites showed a correlation coefficient greater than 0.990 for all analytes, including T-2 triol. nih.gov Similarly, a UPLC-MS/MS method for T-2 and HT-2 toxins reported good linearity with an R² > 0.996. researchgate.net The establishment of a reliable calibration curve, often using a matrix-matched approach to account for matrix effects, is fundamental for the accurate quantification of T-2 triol in complex samples like cereals. nih.gov

Interlaboratory Comparison Studies and Proficiency Testing

Interlaboratory Comparison Studies (ICS) and Proficiency Testing (PT) schemes are paramount for ensuring the quality, reliability, and comparability of analytical data among different laboratories. These programs serve as an external quality assessment tool, allowing individual laboratories to monitor their performance against established criteria and in comparison to their peers. For mycotoxin analysis, participation in PT schemes is often a prerequisite for accreditation under standards like ISO/IEC 17025. nih.gov

While extensive PT programs exist for regulated mycotoxins such as T-2 and HT-2 toxins, specific schemes focusing solely on T-2 triol are less common. neogen.comfapas.com Typically, T-2 triol is included as part of multi-mycotoxin analysis panels in broader PTs that cover a range of regulated and emerging toxins. nih.govmdpi.com

The general methodology for these studies involves the distribution of a homogeneous test material (e.g., naturally contaminated or spiked cereal flour) by a PT provider to participating laboratories. nih.govwur.nl Laboratories analyze the material using their in-house methods, which are commonly based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and report their quantitative results back to the provider. nih.govmdpi.com

Performance evaluation is typically conducted using z-scores, a statistical measure that quantifies the difference between a laboratory's result and the assigned reference value, relative to a standard deviation. The z-score is calculated as follows:

z = (x - X) / σ

where:

x is the result from the participating laboratory.

X is the assigned value, determined by the PT provider (often a consensus value from all participants).

σ is the target standard deviation for proficiency assessment, often derived from models like the Horwitz equation. mdpi.com

Table 1: Representative Proficiency Testing Scheme Parameters for Trichothecenes
ParameterDescriptionCommon Analytes IncludedTypical MatrixPerformance MetricSatisfactory Performance
ObjectiveTo assess the performance of laboratories for the quantitative analysis of mycotoxins.T-2 toxin, HT-2 toxin, Sum of T-2 & HT-2. T-2 triol may be included in multi-analyte schemes. nih.govfapas.comfapas.comCereal Flours (Oats, Maize, Wheat), Animal Feed, Infant Food. nih.govfapas.comfapas.comz-score. mdpi.com|z| ≤ 2. mdpi.com
FrequencyOffered at regular intervals throughout the year by various providers (e.g., FAPAS, BIPEA). fapas.combipea.org
MethodologyDistribution of homogeneous and stable test materials for analysis by participating labs using their own methods.
AccreditationParticipation is often a requirement for laboratory accreditation (e.g., ISO/IEC 17025). nih.gov

Assessment of Matrix Effects in Different Sample Types

The chemical complexity of food and feed samples poses a significant challenge for accurate mycotoxin quantification using LC-MS/MS. Matrix effects, defined as the alteration (suppression or enhancement) of analyte ionization due to co-eluting endogenous components from the sample, are a primary concern. These effects can compromise the accuracy, precision, and sensitivity of the analytical method. Therefore, the assessment and mitigation of matrix effects are mandatory steps in method validation for T-2 triol.

The extent of matrix effects is highly dependent on both the analyte and the sample matrix. For T-2 triol, different sample types exhibit varying degrees of signal suppression or enhancement. A study that developed a UPLC-MS/MS method for T-2 toxin and its modified forms, including T-2 triol, provided a quantitative assessment of these effects in various cereals. The matrix effect, calculated as the percentage of signal suppression/enhancement (SSE), was determined by comparing the slope of the calibration curve in the matrix extract to that in the solvent. Current time information in Paris, FR.

The study revealed that even after a solid-phase extraction (SPE) cleanup step, significant matrix effects persisted for T-2 triol in several commodities. For instance, a moderate signal suppression was observed in sorghum (-35.5%), while a slight enhancement was noted in oatmeal (8.9%). Current time information in Paris, FR. In complex matrices like layer feed, sample preparation methods are critical. A comparison of two different clean-up columns (BondElut Mycotoxin vs. MycoSep 227) for the analysis of T-2 toxin and its metabolites, including T-2 triol, showed that the choice of clean-up method directly impacts recovery and, by extension, the mitigation of matrix interferences. biofronttech.com

To compensate for these effects, several strategies can be employed:

Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix effects. Current time information in Paris, FR.

Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-T-2 triol), which co-elutes and experiences similar matrix effects as the native analyte, can effectively correct for signal variations.

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

Advanced Sample Cleanup: Employing more selective sample preparation techniques, such as immunoaffinity chromatography (IAC) or other advanced SPE sorbents, can remove a greater proportion of interfering compounds before LC-MS/MS analysis.

The following table summarizes the quantitative matrix effects observed for T-2 triol in various cereal-based products.

Table 2: Quantitative Assessment of Matrix Effects for T-2 Triol in Various Cereal Matrices
Sample MatrixSignal Suppression/Enhancement (SSE %) for T-2 Triol Current time information in Paris, FR.Interpretation
Maize-21.6%Signal Suppression
Wheat-15.8%Signal Suppression
Rice-10.3%Signal Suppression
Sorghum-35.5%Signal Suppression
Barley-28.4%Signal Suppression
Oatmeal+8.9%Signal Enhancement

Data sourced from a study on commercial cereals and cereal-based products, where SSE (%) = 100 × (slope in matrix - slope in solvent) / slope in solvent. Current time information in Paris, FR.

Occurrence and Distribution Studies of T 2 Triol

Prevalence of T-2 Triol in Agricultural Commodities

The presence of T-2 triol is intrinsically linked to the contamination of crops by Fusarium species of fungi, which produce T-2 toxin. mdpi.com Consequently, understanding the distribution of T-2 triol requires an examination of its occurrence in various agricultural products.

Cereal grains are the primary commodities affected by T-2 toxin and its metabolites. Oats, in particular, have been identified as highly susceptible to contamination. capes.gov.br A study of commercial cereals and cereal-based products in Shanghai detected T-2 triol in maize. nih.gov In one maize sample, T-2 triol was found alongside four other forms of T-2 toxin, including T-2, HT-2, T-2-tetraol, and HT-2-3G. nih.gov The concentration of T-2 triol in this specific maize sample was 2.11 μg/kg. nih.gov

A survey in Croatia over two years found the highest mean concentration of T-2 and HT-2 toxins in maize, particularly in a sample from the eastern region which had a concentration of 252.8 µg/kg. mdpi.com Although T-2 triol was not explicitly measured in this study, the high levels of the parent toxins indicate a potential for the formation of their metabolites.

Table 1: Occurrence of T-2 Toxin and its Metabolites in Cereal Grains Use the interactive controls to view data for different cereals.

CerealMycotoxinConcentration (μg/kg)Positive Samples (%)Region/StudyCitation
MaizeT-2 triol2.11-Shanghai nih.gov
MaizeT-20.51 - 56.6129.0%Shanghai nih.gov
MaizeHT-20.92 - 45.4322.6%Shanghai nih.gov
OatsT-2 + HT-23 - 174100%Germany researchgate.net
BarleyT-21.27 - 78.5175.0%Shanghai nih.gov
BarleyHT-210.22 - 115.1375.0%Shanghai nih.gov
WheatT-2 + HT-21 - 10OccasionalGermany researchgate.net
RyeT-2 + HT-2Not detected0%Germany researchgate.net

Processing can affect the concentration of mycotoxins in food and feed. While processing of cereals can lead to a reduction of T-2 and HT-2 toxins in the final food products, by-products often used for animal feed can have higher concentrations. capes.gov.brresearchgate.net For example, a study of European oat mills showed that while the levels of T-2 and HT-2 toxins were reduced by 82-88% in oat flakes and meal, they increased by 3.1 times in oat by-products. researchgate.net

Data from a comprehensive literature search indicated that modified forms of T-2, including T-2 triol and T-2 tetraol, have been reported in animal feed. mdpi.com In poultry feed, a study in Iran found that 10% of mixed diet samples were contaminated with T-2 toxin at levels greater than 25 µg/kg. nih.gov Similarly, 11.7% of cattle feed samples exceeded this concentration. nih.gov Although these studies focused on the parent T-2 toxin, the presence of these toxins in feed suggests a potential risk of exposure to their metabolites for livestock.

A study in Turkey on processed cereals and pulses found T-2 toxin in 23.5% of cereal products and 31.2% of pulse products. nih.gov The highest amount detected was 1.9 ppm in a sample of dried beans. nih.gov

Table 2: T-2 and HT-2 Toxin Levels in Processed Oat Products This table is based on a survey of European oat mills.

ProductIncidence of T-2 + HT-2 (>5 µg/kg)Mean Value of T-2 + HT-2 (µg/kg)
Oats93%94
Oat Flakes77%17
Oat Meal34%11
Oat By-products99%293

Geographic and Climatic Influences on T-2 Triol Occurrence

The formation of T-2 triol is dependent on the initial production of T-2 toxin by Fusarium fungi. The growth of these fungi and their toxin production are significantly influenced by geographic and climatic factors. nih.gov T-2 toxin production is favored in tropical and subtropical regions, with warm and humid conditions promoting the growth of Fusarium species. nih.govnih.gov

The optimal conditions for the biosynthesis of T-2 and HT-2 toxins are a water activity of 0.980–0.995 and a temperature range of 20–30°C. mdpi.com However, some T-2 producing fungi, like F. sporotrichioides, can grow in temperatures ranging from -2 to 35°C and produce toxins at temperatures below 15°C, even in freezing conditions under snow cover. mdpi.comnih.gov

Studies in Europe have shown considerable variation in T-2 and HT-2 contamination from region to region and year to year, influenced by local weather conditions such as temperature and humidity. mdpi.comnih.gov For example, a Norwegian study found that humid and cool conditions during the booting stage of oats were associated with increased accumulation of T-2 and HT-2 toxins. researchgate.net Conversely, warm and humid weather during stem elongation and inflorescence emergence, or cool weather with no rain during booting, reduced the risk. researchgate.net Warm and humid weather immediately after flowering was found to increase the risk. researchgate.net

Co-occurrence of T-2 Triol with Other Mycotoxins

The contamination of agricultural products with multiple mycotoxins is a frequent occurrence. mdpi.com T-2 triol has been found to co-occur with its parent compound T-2 and other related metabolites. In a study of commercial cereals, one maize sample was contaminated with five different forms of T-2 toxin: T-2, HT-2, T-2-triol, T-2-tetraol, and HT-2-3G. nih.gov Another barley sample contained T-2, HT-2, T-2-tetraol, T-2-3G, and HT-2-3G. nih.gov

In the same study, it was noted that among the positive samples, 66.7% were contaminated with two or more forms of T-2 toxin. nih.gov The most common combination was T-2 and HT-2, with an incidence of 50%. nih.gov Sorghum was identified as being highly susceptible to contamination by multiple T-2 forms, with 100% of positive samples containing two or more forms. nih.gov

The co-occurrence of T-2 toxin with other mycotoxins, such as deoxynivalenol (B1670258) (DON), is also a concern. In poultry feed mixtures, deoxynivalenol was detected in all analyzed samples, while T-2 toxin was present in 93.8% of broiler feed and 100% of turkey feed samples. fao.org The complex ecology of mold growth can lead to the production of various mycotoxins in the same commodity, which can have synergistic toxic effects. fao.org

Metabolism and Biotransformation Pathways of T 2 Toxin to T 2 Triol

In Vitro Metabolic Studies of T-2 Toxin to T-2 Triol

In vitro models are invaluable for elucidating the specific biochemical pathways of T-2 toxin metabolism in a controlled environment. These systems, primarily using mammalian liver preparations and cell cultures, allow for the precise identification of metabolites and the enzymes involved in their formation.

Liver microsomes, which contain a high concentration of Phase I enzymes like the cytochrome P450 (CYP450) family, are widely used to study xenobiotic metabolism. unl.edu When T-2 toxin is incubated with liver microsomes from various mammalian species, it undergoes rapid biotransformation. bvsalud.org The primary reactions are hydrolysis of the ester groups and hydroxylation of the isovaleryl group. mdpi.combvsalud.org

Studies comparing liver microsomes from humans, mice, rats, dogs, and monkeys have revealed significant species-specific differences in metabolic pathways and rates. bvsalud.org For instance, T-2 triol has been identified as a major metabolite in human and rat liver microsomes. bvsalud.org In mouse liver microsomes, T-2 triol is also a dominant metabolite alongside 3′-OH-T-2 toxin. bvsalud.org The formation of T-2 triol results from the hydrolysis of the acetyl groups at the C-4 and C-15 positions and the isovaleroxy group at the C-8 position of the parent toxin. The general pathway proceeds through the initial formation of HT-2 toxin (hydrolysis at C-4), which is then further metabolized. asm.org

SpeciesMajor Metabolites Identified in Liver MicrosomesPrimary Metabolic Pathway
Human HT-2 toxin, T-2 triolHydrolysis
Rat HT-2 toxin, T-2 triolHydrolysis
Mouse T-2 triol, 3′-OH-T-2 toxinHydrolysis
Dog HT-2 toxin, 3′-OH-T-2 toxinHydrolysis
Monkey 3′-hydroxyl-T-2 toxin, Neosolaniol (B1681912)Hydroxylation

This table summarizes the major metabolites of T-2 toxin identified in liver microsomal systems of different species, based on research findings. bvsalud.org

Human hepatocarcinoma (HepG2) cells are a well-established in vitro model for studying the metabolism of toxins because they retain many of the enzymatic activities of human liver cells, including Phase I and Phase II enzymes. nih.gov Research using HepG2 cells has shown that T-2 toxin is rapidly metabolized, with over 90% of the parent compound being converted within the first two hours of exposure. nih.govencyclopedia.pub

The primary metabolic pathway in HepG2 cells involves a sequential deacetylation process. nih.gov The first and most predominant step is the conversion of T-2 toxin to HT-2 toxin. nih.govencyclopedia.pub Following the formation of HT-2, further hydrolysis occurs, leading to the production of T-2 triol and subsequently T-2 tetraol. nih.govnih.govresearchgate.net In one study, T-2 triol reached its maximum concentration of 1.7 ± 0.4 nM after 2 hours of exposure, after which its levels declined as it was further converted to T-2 tetraol. nih.govencyclopedia.pub

Time Point (Hours)T-2 Triol Concentration (nM)Key Observation
0 Not DetectedInitial exposure
1 IncreasingFormation begins
2 1.7 ± 0.4Peak concentration observed
3 DecreasingConversion to T-2 tetraol
6 DecreasingFurther metabolism
8 Low LevelsContinued clearance
24 Near BaselineMost T-2 triol metabolized

This table illustrates the biotransformation of T-2 toxin to T-2 triol over time in HepG2 cells, with concentration data from a representative study. nih.govencyclopedia.pub

In Vivo Metabolic Profiling (Non-Human Animal Models)

In vivo studies using animal models provide a comprehensive view of the absorption, distribution, metabolism, and excretion of T-2 toxin, confirming and expanding upon in vitro findings.

Significant metabolic variations are observed among different animal species in vivo. nih.gov The rate of metabolism and the profile of excreted metabolites can differ substantially. Ruminants, for example, are generally more resistant to T-2 toxicity due to the microbial degradation of the toxin within the rumen. nih.govingentaconnect.com

In non-ruminant animals like rats and chickens, T-2 toxin is extensively metabolized. mdpi.com The primary metabolite found in most species is HT-2 toxin. mdpi.com However, the subsequent conversion to other metabolites, including T-2 triol, varies. In rats, studies have identified a wide array of metabolites, confirming that hydrolysis is a major pathway leading to compounds like T-2 triol and T-2 tetraol. asm.orgresearchgate.net In chickens, 3′-OH-HT-2 was identified as the main metabolite, indicating that hydroxylation can be a competing or subsequent pathway to hydrolysis. mdpi.com

Phase I metabolism of T-2 toxin involves reactions that introduce or expose functional groups, typically increasing the hydrophilicity of the compound. unl.edu The two principal Phase I reactions for T-2 toxin are hydrolysis and hydroxylation. nih.govresearchgate.netmdpi.com

Hydrolysis: This is the main metabolic pathway for T-2 toxin. mdpi.comnih.gov It involves the cleavage of ester bonds by carboxylesterases. The process occurs stepwise:

Deacetylation at the C-4 position to form HT-2 toxin . nih.gov

Hydrolysis of the isovaleroxy group at C-8 to form Neosolaniol (from T-2) or T-2 triol (from HT-2). nih.gov

Further deacetylation at C-15 to yield T-2 tetraol . asm.orgnih.gov

Hydroxylation: This reaction, catalyzed by CYP450 enzymes, adds a hydroxyl (-OH) group, typically to the isovaleryl side chain. nih.gov Key hydroxylated metabolites include 3′-hydroxy-T-2 (3′-OH-T-2) and 3′-hydroxy-HT-2 (3′-OH-HT-2) . nih.govmdpi.com

Metabolite NamePrecursorMetabolic ReactionPhase
HT-2 toxin T-2 toxinHydrolysis (at C-4)I
Neosolaniol T-2 toxinHydrolysis (at C-8)I
T-2 triol HT-2 toxinHydrolysis (at C-8)I
T-2 tetraol T-2 triol / NeosolaniolHydrolysis (at C-15)I
3′-OH-T-2 toxin T-2 toxinHydroxylationI
3′-OH-HT-2 toxin HT-2 toxin / 3'-OH-T-2Hydroxylation / HydrolysisI

This table lists the major Phase I metabolites of T-2 toxin and the reactions that form them.

Following Phase I reactions, the T-2 toxin and its metabolites can undergo Phase II conjugation. These reactions involve the attachment of endogenous molecules, such as glucuronic acid, to the newly exposed functional groups, which further increases water solubility and facilitates excretion. nih.gov

Glucuronidation is a significant Phase II pathway for T-2 metabolites. mdpi.com Enzymes known as UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups on the metabolites. nih.gov Studies using liver microsomes have identified several glucuronide conjugates. mdpi.com The pattern of glucuronidation also shows species-specific differences. For instance, T-2-3-glucuronide (T-2-3-GlcA) was the major conjugate in cows and goats, while HT-2-3-glucuronide (HT-2-3-GlcA) was predominant in other animals and humans. nih.gov

Microbial Biotransformation of T-2 Toxin to T-2 Triol

Microorganisms play a significant role in the environmental degradation and detoxification of T-2 toxin. Both fungi and bacteria have demonstrated the ability to biotransform T-2 toxin into various metabolites, including T-2 triol, primarily through deacetylation reactions.

While Fusarium species such as Fusarium sporotrichioides are the primary producers of T-2 toxin, the specific fungal metabolic pathways that convert T-2 toxin into T-2 triol are not extensively detailed in the scientific literature. mdpi.combioaustralis.com Research on fungal biotransformation of T-2 toxin has identified other metabolic routes. For instance, various yeast species within the Trichomonascus clade have been shown to convert T-2 toxin into products such as 3-acetyl T-2 toxin and neosolaniol through acetylation or removal of the isovaleryl group, respectively. nih.gov The yeast Saccharomyces cerevisiae has also been noted for its ability to reduce concentrations of T-2 toxin, although the specific metabolites, including T-2 triol, are not always fully characterized. mdpi.comnih.gov Some studies suggest that T-2 triol is a Fusarium trichothecene (B1219388) mycotoxin, which implies that the producing fungus may also possess pathways for its formation, potentially as a self-protection mechanism or as part of the toxin's natural degradation cycle. bioaustralis.comlktlabs.com

Bacterial communities isolated from diverse environments, including soil, fresh water, and the gastrointestinal tracts of animals, are capable of detoxifying T-2 toxin. nih.gov The primary degradation pathway involves the sequential cleavage of acetyl moieties from the T-2 toxin molecule. This hydrolytic process is catalyzed by bacterial carboxylesterases.

The biotransformation typically proceeds as follows:

Deacetylation at C-4: The first step is the hydrolysis of the acetyl group at the C-4 position of the T-2 toxin, which yields the intermediate metabolite HT-2 toxin.

Hydrolysis of the Isovaleryl Group: Subsequently, the isovaleryl group at the C-8 position of HT-2 toxin is cleaved, resulting in the formation of T-2 triol.

Some bacterial communities can further degrade T-2 triol to T-2 tetraol. nih.gov Studies have shown that complete bacterial communities are often more effective at degrading T-2 toxin than any single bacterial species, suggesting synergistic interactions are important for efficient detoxification. nih.gov

Table 1: Examples of Bacterial Biotransformation of T-2 Toxin

Bacterial Source Key Metabolites Formed Reference
Rumen Microbes HT-2 toxin, T-2 triol nih.gov
Soil and Freshwater Bacteria HT-2 toxin, T-2 triol, T-2 tetraol, Neosolaniol nih.gov

Toxicokinetics of T-2 Triol (Non-Clinical Pharmacokinetics)

After oral or systemic administration of T-2 toxin, it is quickly absorbed and metabolized, leading to the appearance of metabolites like T-2 triol in the bloodstream. nih.govnih.gov Due to the rapid and extensive metabolism, the parent T-2 toxin is often found at very low to non-quantifiable levels in tissues shortly after exposure. researchgate.net

Research in various animal models has provided insights into the distribution of T-2 toxin metabolites:

Poultry: In broiler chickens administered T-2 toxin orally, trace concentrations of T-2 triol were detected in muscle and liver, indicating that the metabolite is distributed to these tissues following its formation. researchgate.net

Swine: Following topical application of T-2 toxin to swine, metabolites were identified in plasma, bile, and urine, demonstrating systemic absorption and distribution. nih.gov However, specific quantitative data on the concentration of T-2 triol in different organs are limited.

Rats: Studies in rats have shown that after oral T-2 toxin administration, metabolites are rapidly cleared from the liver. nih.gov

The available data suggest that while T-2 triol is distributed systemically, it does not appear to accumulate to high levels in major organs, consistent with the rapid elimination kinetics of trichothecenes. nih.govresearchgate.net

T-2 triol, along with other metabolites of T-2 toxin, is eliminated from the body relatively quickly. nih.govnih.gov The primary routes of excretion are through urine and feces. nih.govnih.govdtic.mil

Studies in broiler chickens have provided specific pharmacokinetic parameters for T-2 triol following both intravenous and oral administration of the parent T-2 toxin. After a single intravenous dose of T-2 toxin, T-2 triol appeared rapidly in the plasma and was eliminated with a short half-life. Following multiple oral doses, the elimination half-life of T-2 triol was longer, reflecting continuous formation from the parent toxin. nih.gov

Table 2: Pharmacokinetic Parameters of T-2 Triol in Broiler Chickens After T-2 Toxin Administration

Administration Route Parameter Value (Mean ± SD)
Intravenous (0.5 mg/kg) Terminal Elimination Half-life (t½λz) 9.60 ± 0.50 min
Oral (2.0 mg/kg) Terminal Elimination Half-life (t½λz) 87.60 ± 29.40 min
Oral (2.0 mg/kg) Peak Plasma Concentration (Cmax) 47.64 ± 9.19 ng/mL
Oral (2.0 mg/kg) Time to Peak Concentration (Tmax) 38.40 ± 15.00 min

Data sourced from a study on broiler chickens. nih.gov

In rats, studies tracking the excretion of T-2 toxin metabolites have shown that they can be detected in urine for an extended period. After oral administration, T-2 metabolites were detectable in urine for up to 9 days. dtic.mil This prolonged detection window, despite rapid plasma clearance, suggests retention in certain body compartments or continuous slow release from sites of initial distribution.

Mechanistic Investigations of T 2 Triol S Biological Activities

Cellular and Subcellular Interactions of T-2 Triol

The primary mode of action for trichothecene (B1219388) mycotoxins, including T-2 triol, involves the disruption of fundamental cellular processes at the subcellular level.

T-2 triol demonstrates significant cytotoxic activity, which is attributed to its ability to inhibit protein synthesis in eukaryotic cells. lktlabs.com This inhibition is achieved by inducing the breakdown of polyribosomes and interfering with the elongation of the polypeptide chain. lktlabs.com The core toxic action of trichothecenes is their ability to bind to the 60S ribosomal subunit, which hinders the function of peptidyl transferase, a critical enzyme in protein synthesis. nih.gov While this is the general mechanism for the class, specific binding affinities and detailed ribosomal interactions for T-2 triol are not as extensively documented as for its parent compound, T-2 toxin.

The inhibition of DNA and RNA synthesis by trichothecenes is generally considered a secondary effect resulting from the primary inhibition of protein synthesis. nih.govwikipedia.org Since protein synthesis is essential for the creation of enzymes and other proteins required for nucleic acid replication and transcription, its disruption indirectly leads to the perturbation of DNA and RNA synthesis. nih.gov Direct studies focusing specifically on the impact of T-2 triol on DNA and RNA synthesis are limited; however, its known role as a potent protein synthesis inhibitor suggests it consequently affects these processes. lktlabs.com

Modulation of Cellular Signaling Pathways

The cytotoxic effects of T-2 triol extend to the modulation of critical cellular signaling pathways that govern cell fate, including proliferation and programmed cell death.

The activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways is a well-documented response to T-2 toxin, leading to what is known as a ribotoxic stress response. However, specific research detailing the direct activation of MAPK pathways, such as ERK, JNK, and p38, by T-2 triol is not extensively available in current scientific literature.

T-2 triol is known to be cytotoxic and can induce apoptosis, or programmed cell death. lktlabs.comnih.gov For instance, it exhibits cytotoxicity in Jurkat T cells. lktlabs.com Apoptosis is a critical process for removing damaged cells, and it is often mediated by a family of proteases called caspases. The parent compound, T-2 toxin, is known to induce apoptosis through the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspase-3. nih.govnih.gov While it is established that metabolites of T-2 toxin can induce apoptosis, the specific caspase-dependent pathways activated directly by T-2 triol have not been as thoroughly elucidated as those for the parent toxin. nih.gov

Effects on Cellular Oxidative Stress Responses

T-2 triol has been shown to play a role in inducing oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. In a study using human hepatocarcinoma (HepG2) cells, T-2 triol triggered an increase in intracellular ROS levels after 24 hours of exposure. This induction of oxidative stress is a component of its cellular toxicity. The cells respond to this stress by modulating their antioxidant defense systems. For example, exposure to T-2 triol led to increased activity of the antioxidant enzymes catalase (CAT) and superoxide (B77818) dismutase (SOD) at all tested concentrations.

The table below summarizes the effects of T-2 triol on key antioxidant enzymes in HepG2 cells.

Table 1: Effect of T-2 Triol on Antioxidant Enzyme Activity in HepG2 Cells

Enzyme Effect of T-2 Triol Exposure
Catalase (CAT) Activity increased
Superoxide Dismutase (SOD) Activity increased

| Glutathione (B108866) S-transferase (GST) | Activity increased |

Data derived from a study on HepG2 cells, indicating the cellular response to oxidative stress induced by T-2 triol. nih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
T-2 Triol
T-2 toxin
HT-2 toxin
Neosolaniol (B1681912)
T-2 tetraol
Deoxynivalenol (B1670258)
Nivalenol

Generation of Reactive Oxygen Species (ROS)

Exposure to T-2 triol has been shown to trigger an increase in intracellular reactive oxygen species (ROS), indicating that oxidative stress is a key mechanism in its cellular toxicity. nih.gov In studies using the human hepatoma (HepG2) cell line, T-2 triol was one of several T-2 metabolites that caused a significant rise in ROS levels after 24 hours of exposure. nih.gov This overproduction of ROS is a common feature of trichothecene toxicity, contributing to mitochondria-mediated apoptosis. nih.gov Similarly, investigations on porcine Leydig cells revealed that exposure to T-2 toxin and its metabolites, including T-2 triol, leads to an overgeneration of ROS, which is linked to subsequent cellular damage and apoptosis. nih.govresearchgate.netmdpi.com The generation of ROS can initiate a cascade of detrimental events, including the loss of mitochondrial membrane permeability and the activation of apoptotic pathways. nih.gov

Alterations in Antioxidant Defense Mechanisms

The induction of oxidative stress by T-2 triol is closely linked to its effects on cellular antioxidant defense systems. In HepG2 cells, exposure to T-2 triol prompts specific responses from antioxidant enzymes. nih.gov While the compound contributes to a decrease in intracellular glutathione (GSH) levels, confirming its role in oxidative stress, it also stimulates the activity of certain protective enzymes. nih.gov Specifically, Glutathione S-transferase (GST) activity was observed to increase following exposure to T-2 triol, suggesting GST is a primary enzyme in its detoxification. nih.gov Furthermore, the increase in ROS after T-2 triol exposure provides the stimulus for increasing the activities of catalase (CAT) and superoxide dismutase (SOD) at all tested concentrations. nih.gov These findings suggest that while T-2 triol depletes some antioxidant resources like GSH, it also triggers a compensatory enzymatic response to mitigate oxidative damage. nih.gov

Table 1: Effect of T-2 Triol on Antioxidant Enzyme Activity in HepG2 Cells

EnzymeEffect of T-2 Triol ExposureReference
Glutathione (GSH)Overall decrease in intracellular levels nih.gov
Glutathione S-transferase (GST)Increased activity nih.gov
Catalase (CAT)Increased activity nih.gov
Superoxide Dismutase (SOD)Increased activity nih.gov
Glutathione Peroxidase (GPx)No significant change observed nih.gov

Membrane Integrity and Cellular Permeability Alterations

T-2 triol and its parent compound, T-2 toxin, are known to compromise cellular membrane integrity, particularly that of the mitochondria. The overproduction of ROS induced by these mycotoxins often leads to a loss of mitochondrial membrane potential (MMP) and increased permeability. nih.govnih.gov In porcine Leydig cells, exposure to T-2 and its metabolites resulted in a significant decrease in MMP, which disrupts mitochondrial function, decreases adenosine (B11128) triphosphate (ATP) content, and ultimately promotes cellular apoptosis. nih.govresearchgate.netmdpi.com The parent T-2 toxin has also been shown to decrease the barrier integrity of other cell systems, such as the blood-brain barrier in vitro, by reducing transendothelial electrical resistance (TEER). nih.gov This damage to membrane structures is a critical aspect of the cytotoxicity induced by T-2 triol.

Impact on Specific Cellular Systems and Functions (In Vitro/Non-Human)

T-2 triol exhibits cytotoxic activity against lymphoid cells, such as human Jurkat T cells. lktlabs.com Studies have identified the parent T-2 toxin as being the most toxic to Jurkat T cells, followed by its metabolite HT-2, with other metabolites also contributing to cytotoxicity. nih.govuu.nl The mechanism of toxicity in these immune cells involves the induction of apoptosis and the generation of ROS. nih.govnih.gov The sensitivity of different lymphoid cells to trichothecenes has been correlated with the rate of uptake and metabolic processing of the toxin. nih.gov Combined exposure to multiple trichothecenes, including T-2, can lead to synergistic cytotoxic effects on Jurkat T cells, particularly at lower concentrations that may reflect natural contamination levels. nih.govuu.nlnih.gov

Porcine Leydig cells have been used as a model to study the reproductive toxicity of T-2 triol. nih.gov Research demonstrates that T-2 triol induces cell death in these cells in a dose-dependent manner, with a reported 50% inhibitory concentration (IC50) of 230 nM. nih.govcaymanchem.com When compared with its parent compound and other metabolites, T-2 triol is less potent than T-2 toxin and HT-2 toxin but more cytotoxic than neosolaniol (NEO) and T-2 tetraol. bioaustralis.comnih.gov The toxic mechanism in Leydig cells involves the induction of oxidative stress, a decrease in ATP content, and damage to the mitochondrial membrane, which collectively trigger apoptosis. nih.govresearchgate.net

The liver is a primary organ for mycotoxin metabolism, and hepatic cell lines like HepG2 are crucial models for studying the effects of T-2 triol. nih.gov In HepG2 cells, T-2 toxin is rapidly metabolized, with T-2 triol being one of the identified biotransformation products, reaching its maximum concentration around 2 hours post-exposure. nih.gov The cytotoxicity of T-2 metabolites in HepG2 cells follows a specific order of potency: T-2 > HT-2 > T-2 triol > T-2 tetraol. nih.gov As detailed previously, T-2 triol exposure in HepG2 cells leads to increased ROS production and significant alterations in the activity of antioxidant enzymes, including GST, CAT, and SOD. nih.gov This highlights the liver's role in both metabolizing the toxin and managing the resulting oxidative stress.

Table 2: Comparative Cytotoxicity of T-2 Toxin and its Metabolites in Various Cell Lines

CompoundCell LineCytotoxicity Metric (IC50)Potency RankingReference
T-2 toxinPorcine Leydig Cells97.18 nM1 (Most toxic) mdpi.com
HT-2 toxinPorcine Leydig Cells-2 nih.gov
T-2 triol Porcine Leydig Cells 230 nM 3 nih.govcaymanchem.com
Neosolaniol (NEO)Porcine Leydig Cells-4 nih.gov
T-2 tetraolPorcine Leydig Cells-5 (Least toxic) nih.gov
T-2 toxinHepG2-1 (Most potent) nih.gov
HT-2 toxinHepG2-2 nih.gov
T-2 triol HepG2 -3 nih.gov
T-2 tetraolHepG2-4 (Least potent) nih.gov

Biomarker Discovery for T-2 Triol Exposure and Effect

The identification of reliable biomarkers is crucial for assessing exposure to T-2 triol and understanding its subsequent biological effects. Biomarkers of exposure provide evidence of the presence of a substance within the body, while biomarkers of effect indicate the biochemical or cellular changes resulting from that exposure. Research has focused on identifying metabolites for exposure tracking and investigating the molecular and cellular responses to understand the toxicological impact.

Biomarkers of Exposure

T-2 triol is a significant metabolite of the parent mycotoxin, T-2 toxin. bioaustralis.com Its presence in biological fluids is a direct indicator of exposure to T-2 toxin. The primary metabolic pathways leading to the formation of T-2 triol involve hydrolysis and hydroxylation of the T-2 toxin. nih.govmdpi.com

Once ingested, T-2 toxin is rapidly metabolized in the body, with the liver being the primary site of transformation. mdpi.com The metabolic process includes the deacetylation of T-2 toxin at the C-4 position to form HT-2 toxin, which is often the most predominant metabolite. nih.govmdpi.com Further hydrolysis or hydroxylation of T-2 toxin and its intermediates leads to the formation of T-2 triol, also known as 3-hydroxy-HT-2 (3'-OH-HT-2). nih.govnih.gov

Human biomonitoring studies have successfully used T-2 triol as a biomarker of exposure. A study conducted in Southern Italy on 300 human urine samples detected T-2 triol in 56% of the samples, highlighting its prevalence following dietary exposure to T-2 toxin. nih.govmdpi.com This study underscored that hydroxylation appears to be a main biotransformation pathway for T-2 toxin in humans, leading to significant levels of metabolites like T-2 triol. mdpi.com The detection of these metabolites is typically accomplished using sensitive analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govnih.gov

The following table summarizes findings from a human biomonitoring study that identified T-2 triol and other T-2 toxin metabolites in urine.

MetabolitePrevalence in Human Urine Samples (n=300)Primary Metabolic Pathway
3′-OH-T-299.7%Hydroxylation
T-2 triol56%Hydroxylation/Hydrolysis
HT-230%Hydrolysis
Neosolaniol (NEO)21%Hydrolysis
HT-2-3-GlcA6%Glucuronidation (Phase II)
Data sourced from a study on an Italian population. nih.govmdpi.com

Biomarkers of Effect

The toxic effects of T-2 triol and its parent compound are linked to their ability to interfere with fundamental cellular processes. Identifying biomarkers of these effects is key to understanding the mechanism of toxicity and assessing potential health risks.

Inhibition of Protein Synthesis: Like other trichothecenes, T-2 triol exerts cytotoxic effects by inhibiting protein synthesis. mdpi.comlktlabs.com These mycotoxins bind to the 60S subunit of the eukaryotic ribosome, which disrupts the function of peptidyl transferase and leads to the inhibition of polypeptide chain elongation and the breakdown of polyribosomes. lktlabs.comencyclopedia.pub The inhibition of protein synthesis is a primary mechanism of action and a key biomarker of effect.

Induction of Apoptosis and Oxidative Stress: Exposure to T-2 toxin and its metabolites can induce apoptosis, or programmed cell death, in various cell types, including human astrocytes and porcine Leydig cells. nih.govmdpi.com Research has shown that this process is often mediated by oxidative stress and mitochondrial dysfunction. nih.govmdpi.com Key biomarkers associated with these effects include:

Increased Reactive Oxygen Species (ROS): An imbalance between the production of ROS and the cell's ability to detoxify them leads to oxidative stress. mdpi.com

Decreased Mitochondrial Membrane Potential (MMP): Damage to the mitochondria, the cell's powerhouses, is indicated by a drop in their membrane potential. mdpi.com

Caspase Activation: Apoptosis is executed by a family of proteases called caspases. An increase in the activity of initiator caspases (like caspase-8) and executioner caspases (like caspase-3) is a hallmark of apoptosis. nih.govmdpi.com

Altered Gene and Protein Expression: Changes in the expression of apoptosis-regulating proteins, such as an increased Bax/Bcl-2 ratio, are also indicative of cellular commitment to apoptosis. mdpi.com

Transcriptomic and Cellular Alterations: Comprehensive transcriptomic analyses following T-2 toxin exposure have revealed significant changes in gene expression that can serve as biomarkers of effect. In studies on mice, exposure led to the differential expression of hundreds of genes involved in critical cellular pathways. nih.govresearchgate.net

Downregulated Pathways: Genes involved in the cell cycle, p53 signaling pathway, and cellular senescence were significantly downregulated, particularly in the early stages after exposure. nih.govresearchgate.net

Upregulated Pathways: Genes associated with ribosomal function were found to be upregulated. nih.govresearchgate.net

Ultrastructural Changes: At a cellular level, exposure has been shown to cause noticeable damage to organelles, particularly mitochondrial swelling and vacuolization, as observed through transmission electron microscopy. nih.govresearchgate.net

The following table details key biomarkers of the biological effects of trichothecenes like T-2 triol.

Effect CategorySpecific BiomarkerObserved ChangeAssociated Cellular Process
CytotoxicityPolyribosome integrityBreakdownInhibition of Protein Synthesis lktlabs.com
Apoptosis & Oxidative StressReactive Oxygen Species (ROS)IncreasedOxidative Stress mdpi.com
Mitochondrial Membrane Potential (MMP)DecreasedMitochondrial Damage mdpi.com
Caspase-3 and Caspase-8 ActivityIncreasedProgrammed Cell Death nih.govmdpi.com
Bax/Bcl-2 RatioIncreasedPro-apoptotic signaling mdpi.com
Transcriptomic ChangesCell Cycle & p53 Pathway GenesDownregulatedDisruption of Cell Proliferation and DNA Damage Response nih.govresearchgate.net
Ribosomal Pathway GenesUpregulatedCellular Stress Response nih.govresearchgate.net

Strategies for Mitigation and Decontamination of T 2 Triol and Precursors

Biological Detoxification Methods

Biological methods represent a promising and environmentally friendly alternative to physical and chemical decontamination, utilizing microorganisms and enzymes to transform mycotoxins into less toxic compounds. frontiersin.org

A wide range of microorganisms from diverse environments have demonstrated the ability to detoxify T-2 toxin. nih.govasm.org Bacterial communities isolated from soil and water samples have been shown to use T-2 toxin as a source of carbon and energy. nih.govcapes.gov.br The primary degradation pathway involves the cleavage of acetyl side chains to produce HT-2 toxin and subsequently T-2 triol. nih.govasm.org Some bacterial communities can further degrade T-2 triol to T-2 tetraol, and in some cases, even degrade the core trichothecene (B1219388) structure. nih.govasm.org

A microbial consortium isolated from Chinese yeast balls, dominated by Wickerhamomyces, Pichia, and Pediococcus species, was able to degrade 99.2% of T-2 toxin into HT-2 toxin, T-2 triol, and T-2 tetraol within 48 hours. researchgate.net Specific bacterial strains like Curtobacterium sp. can hydrolyze T-2 toxin to HT-2 toxin and then to T-2 triol. frontiersin.orgfrontiersin.org

Yeast, particularly Saccharomyces cerevisiae, has also been investigated for its mycotoxin detoxification capabilities. nih.gov Saccharomyces pastorianus was found to reduce T-2 toxin levels by up to 31% during fermentation. nih.gov Probiotic bacteria from the Lactobacillus genus have also shown efficacy, reducing T-2 toxin concentration by 61% after 24 hours of incubation. nih.gov The mechanism for this reduction can be through binding of the toxin to the microbial cell wall or through enzymatic detoxification. nih.govengormix.com

Table 2: Microorganisms Involved in the Bioremediation of T-2 Toxin

Microorganism Type Specific Examples Degradation Products Efficacy
Bacteria Soil and freshwater bacterial communities nih.govasm.org HT-2 toxin, T-2 triol, T-2 tetraol nih.govasm.org Detoxification within 24-48 hours nih.govasm.org
Curtobacterium sp. strain 114-2 frontiersin.orgfrontiersin.org HT-2 toxin, T-2 triol frontiersin.orgfrontiersin.org Utilizes T-2 as a carbon source frontiersin.org
Pediococcus pentosaceus nih.gov Not specified 58% reduction of T-2 toxin nih.gov
Yeast Wickerhamomyces, Pichia species researchgate.net HT-2 toxin, T-2 triol, T-2 tetraol researchgate.net Part of a consortium that degraded 99.2% of T-2 toxin researchgate.net
Saccharomyces pastorianus nih.gov Not specified Up to 31% reduction nih.gov
Saccharomyces cerevisiae nih.gov Not specified Binds various mycotoxins nih.govengormix.com

The detoxification of trichothecenes is often an enzymatic process. The key toxic feature of these compounds is the 12,13-epoxide group. frontiersin.org Enzymes that can target this group, such as epoxide hydrolases and glutathione (B108866) transferases, are crucial for detoxification. frontiersin.org

The primary enzymatic reactions involved in the metabolism and detoxification of T-2 toxin are hydrolysis and hydroxylation. nih.gov Carboxylesterases, for example, catalyze the deacetylation of T-2 toxin to HT-2 toxin and then to T-2 triol. asm.org This de-acylation is a critical first step in reducing the toxicity of acylated trichothecenes like T-2 toxin. frontiersin.org T-2 triol is noted to be 13 to 23 times less toxic than HT-2 toxin and T-2 toxin, respectively. frontiersin.org Some microorganisms can produce enzymes that further hydrolyze T-2 triol to T-2 tetraol, which is even less toxic. frontiersin.org While specific enzymes have been identified for the degradation of other trichothecenes like DON, research into enzymes that specifically target the degradation of T-2 triol is an ongoing field. tandfonline.comresearchgate.netfrontiersin.org

Adsorbent Technologies in Feed and Food Matrices

The use of adsorbent materials that can bind mycotoxins in the gastrointestinal tract of animals is a common strategy to prevent their toxic effects. These binders are added to animal feed.

Various substances have been evaluated for their ability to bind T-2 toxin. Activated charcoal has shown efficacy in adsorbing T-2 toxins. mosaicdx.commosaicdx.com Certain types of clay minerals, such as bentonite (B74815) and hectorite (B576562), are also used as mycotoxin adsorbents. mosaicdx.comresearchgate.netagrotecnio.org One study found that hectorite had a high adsorption index of 95% for T-2 toxin at a pH of 3, while bentonite and clinoptilolite showed much lower adsorption rates of 13% and 8%, respectively. researchgate.net The adsorption capacity of hectorite for T-2 toxin was not significantly affected by pH changes between 3, 7, and 9. researchgate.net

Yeast cell wall components, particularly glucomannans, have also been identified as effective binders for mycotoxins, including T-2 toxin. engormix.commosaicdx.com These polysaccharides can adsorb the toxins, preventing their absorption in the gut. mosaicdx.com

Table 3: Efficacy of Adsorbents for T-2 Toxin

Adsorbent Binding Efficacy Notes
Activated Charcoal Effective binder for T-2 toxins mosaicdx.commosaicdx.com Also adsorbs other mycotoxins like OTA and macrocyclic trichothecenes. mosaicdx.com
Hectorite (Clay) 95% adsorption index at pH 3 researchgate.net Adsorption increases with adsorbent concentration; not significantly pH-dependent. researchgate.net
Bentonite (Clay) 13% adsorption index at pH 3 researchgate.net Lower efficacy for T-2 compared to hectorite. researchgate.net
Clinoptilolite (Zeolite) 8% adsorption index at pH 3 researchgate.net Low efficacy for T-2 in the studied conditions. researchgate.net
Glucomannan (Yeast cell wall) Effective binder for T-2 toxin mosaicdx.com A water-soluble polysaccharide fiber. mosaicdx.com

Mycotoxin Binders and Adsorbents

The addition of adsorbent materials to contaminated feed is a prevalent strategy to mitigate the impact of mycotoxins. nih.gov These binders aim to selectively bind the toxin within the gastrointestinal tract, thereby reducing its bioavailability and preventing absorption into the bloodstream. nih.gov The effectiveness of these adsorbents depends on their physical and chemical properties, such as pore size, surface area, and the presence of specific active sites, as well as the chemical structure of the mycotoxin. nih.gov Mycotoxin binders are broadly categorized into inorganic and organic adsorbents. nih.gov

Inorganic Adsorbents

Inorganic binders include various clays (B1170129) and activated carbon, which primarily function through physical adsorption.

Clays: Aluminosilicates, such as bentonites, montmorillonites, and hectorite, are widely researched for mycotoxin binding. nih.govresearchgate.net Their mechanism involves chemical interactions, including ion-dipole forces, Van der Waals forces, and hydrogen bonds. nih.gov Natural bentonite has shown a low adsorption capacity for T-2 toxin, around 15.09%. nih.gov However, modifying bentonite with organic cations like myristyl trimethyl ammonium (B1175870) bromide, cetyl trimethyl ammonium bromide, and benzyl (B1604629) dimethyl stearyl ammonium chloride can significantly increase its adsorptive capacity for T-2 toxin to over 35%. nih.govmdpi.com Specifically, bentonite modified with cetyl trimethyl ammonium bromide adsorbed 42.96% of T-2 toxin. nih.govmdpi.com The interaction involves hydrogen bonds, Van der Waals forces, and the replacement of the salt by the T-2 molecule. nih.gov Other research has found that while some clays like clinoptilolite and bentonite show low adsorption for T-2 toxin (8% and 13% respectively), others like hectorite, a tri-octahedral magnesium smectite, can be highly effective, achieving a 95% adsorption index. researchgate.net The adsorption of T-2 toxin by hectorite is pH-dependent, with studies showing estimated maximum adsorption based on the Langmuir model. researchgate.net

Activated Carbon: Activated carbon (AC) is a potent adsorbent due to its large surface area and porous structure. mosaicdx.comnih.gov It can effectively bind a range of mycotoxins, including T-2 toxin. mosaicdx.com Studies have shown that immediate treatment with activated charcoal can protect against the lethal effects of T-2 toxin by binding the toxin and its metabolites in the gastrointestinal tract, thus preventing reabsorption. dtic.mil In a comprehensive review of in vitro studies, activated carbon demonstrated the highest average mycotoxin adsorption capacity at 83%, though the specific adsorption for T-2 toxin was lower at 27%. nih.gov

Organic Adsorbents

Organic binders are typically derived from biological sources, with yeast and bacteria being the most prominent.

Yeast-Based Products: Cell wall components of yeasts, particularly Saccharomyces cerevisiae, are effective mycotoxin binders. usv.romdpi.com The mechanism is primarily the physical attachment of mycotoxins to cell wall components like β-D-glucans and mannans. usv.ro Esterified glucomannan, a polymer from the yeast cell wall, has been shown to bind aflatoxin, ochratoxin, and T-2 toxin. mdpi.com In one study, Saccharomyces cerevisiae strains reduced T-2 toxin concentration by 61% after 24 hours of incubation. nih.gov Other yeast species, including those from the Trichomonascus clade, can biotransform T-2 toxin into other compounds like 3-acetyl T-2 toxin, T-2 toxin 3-glucoside, and neosolaniol (B1681912). nih.gov A microbial consortium dominated by Wickerhamomyces, Pichia, and Pediococcus demonstrated the ability to degrade 99.2% of T-2 toxin within 48 hours, converting it to HT-2 toxin, T-2 triol, and T-2 tetraol. researchgate.net

Probiotics and Bacteria: Certain bacteria, particularly lactic acid bacteria (LAB), have been shown to bind and detoxify T-2 toxin. nih.gov Strains of Pediococcus pentosaceus were found to cause the greatest reduction of T-2 in malting wheat, decreasing its concentration by 58%. nih.gov Similarly, probiotic Lactobacillus strains reduced T-2 toxin concentration by 61% after a 24-hour incubation period. nih.gov Other Bacillus species have also been shown to bind and inactivate T-2 toxin. mosaicdx.commosaicdx.com

While binders can be effective, their efficiency against Fusarium mycotoxins like T-2 can be limited compared to other mycotoxins like aflatoxins. allaboutfeed.net The efficacy is highly dependent on the specific binder, the mycotoxin , and the surrounding chemical environment. nih.gov

Interactive Data Table: Efficacy of Various Adsorbents for T-2 Toxin

Adsorbent TypeSpecific AdsorbentT-2 Adsorption / Reduction (%)Source(s)
Inorganic
ClayNatural Bentonite15.09% nih.govmdpi.com
ClayBentonite modified with Cetyl Trimethyl Ammonium Bromide (B16)42.96% nih.govmdpi.com
ClayBentonite modified with Myristyl Trimethyl Ammonium Bromide (B14)38.40% nih.govmdpi.com
ClayBentonite modified with Benzyl Dimethyl Stearyl Ammonium Chloride (B18)35.80% nih.govmdpi.com
ClayHectorite95.00% researchgate.net
ClayClinoptilolite8.00% researchgate.net
CarbonActivated Carbon27.00% (Average from review) nih.gov
Organic
YeastSaccharomyces cerevisiae strains61.00% nih.gov
YeastSaccharomyces pastorianus A15up to 31.00% nih.gov
BacteriaLactobacillus sp. strains61.00% nih.gov
BacteriaPediococcus pentosaceus strains58.00% nih.gov
Microbial ConsortiumWickerhamomyces, Pichia, Pediococcus (BJ)99.20% (Degradation) researchgate.net

Advanced Topics in T 2 Triol Research and Future Perspectives

Role of Certified Reference Materials and Analytical Standards in Global Harmonization

The accuracy and reliability of mycotoxin analysis are fundamental to food safety, global trade, and regulatory compliance. Certified Reference Materials (CRMs) and analytical standards, such as "T-2 Triol 50 microg/mL in Acetonitrile (B52724)," are the cornerstones of a robust analytical quality assurance system. nih.govsigmaaldrich.com These standards are essential for calibrating analytical instruments, validating methods, and ensuring that results from different laboratories and countries are comparable. nih.gov

The availability of high-purity, accurately characterized calibrants is crucial, as interlaboratory studies have sometimes revealed significant variations in results due to a lack of standardization. nih.gov To address this, organizations offer a wide array of mycotoxin standards, including single-component solutions in various solvents, mixtures of mycotoxins that often co-occur, and stable isotope-labeled standards. sigmaaldrich.com Fully ¹³C isotope-labeled standards are particularly valuable as internal standards in mass spectrometry-based methods, as they share the same physicochemical properties as the target analyte, accounting for variations during sample preparation and analysis. sigmaaldrich.com

Furthermore, matrix-matched CRMs, which are produced using natural commodities like wheat or maize, are available for many mycotoxins. nih.govsigmaaldrich.com These materials help laboratories validate their entire analytical procedure, from extraction to detection, by mimicking real-world samples. sigmaaldrich.com The development and use of CRMs for a growing number of mycotoxins, including trichothecenes, are critical steps toward achieving global harmonization and traceability in mycotoxin analysis. nih.gov This harmonization is vital for enforcing regulatory limits, such as those established in the European Union for T-2 and HT-2 toxins, and ensuring fair practices in international food and feed trade. nih.govr-biopharm.com

Research on Masked and Modified T-2 Triol Forms

The analysis of T-2 triol is complicated by the existence of "masked" and modified forms. T-2 triol itself is a metabolite of the more widely known T-2 toxin. nih.govmdpi.com In animals and humans, T-2 toxin is rapidly metabolized through pathways such as hydrolysis, oxidation, and de-epoxidation. nih.gov This biotransformation produces a range of related compounds, including HT-2 toxin, neosolaniol (B1681912), T-2 triol, and T-2 tetraol. nih.govnih.gov

In plants, a common detoxification strategy involves conjugating xenobiotics like mycotoxins with polar molecules, such as glucose. nih.govresearchgate.net This creates "masked mycotoxins," which are not typically detected by routine analytical methods aimed at the parent compounds. researchgate.netresearchgate.net A significant modified form is T-2-3-glucoside (T-2-3-Glc), which can be formed in cereal crops infected with Fusarium fungi. researchgate.netnih.gov A major food safety concern is that these masked forms can be hydrolyzed back to their toxic parent forms, like T-2 toxin, during digestion by intestinal microbiota, potentially leading to underestimation of the total toxic load. researchgate.netnih.gov

Research using advanced techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been crucial in identifying these metabolites. nih.gov Studies have characterized numerous biotransformation products of T-2 toxin in various systems, revealing a complex metabolic network. nih.govmdpi.comnih.gov The lack of commercially available analytical standards for many of these modified forms presents a significant challenge for their routine monitoring. nih.govresearchgate.net

Table 1: Major Metabolites and Modified Forms of T-2 Toxin

Compound NamePrecursorFormation PathwaySignificance
HT-2 ToxinT-2 ToxinHydrolysis (Deacetylation at C-4)Major metabolite in animals and plants; toxicologically relevant. nih.gov
T-2 TriolT-2 Toxin / HT-2 ToxinHydrolysis / HydroxylationMetabolite found in animals and humans. nih.govnih.gov
Neosolaniol (NEO)T-2 ToxinHydrolysisMetabolite of T-2 toxin. nih.gov
T-2 TetraolT-2 Triol / NeosolaniolDealkylation / DeacetylationMetabolite formed from further biotransformation. nih.gov
3'-OH-T-2T-2 ToxinHydroxylationOxidative metabolite. nih.gov
3'-OH-HT-2T-2 Toxin / HT-2 ToxinHydroxylationMajor metabolite in some species, potential biomarker. mdpi.com
T-2-3-glucoside (T-2-3-Glc)T-2 ToxinGlucosylation (in plants)"Masked mycotoxin" that can revert to T-2 toxin during digestion. researchgate.netnih.gov

Development of Rapid and On-Site Detection Technologies

To effectively manage mycotoxin contamination in the food supply chain, there is a growing need for rapid, user-friendly, and cost-effective testing methods that can be deployed on-site. nih.govnih.gov While laboratory-based methods like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly accurate and serve as confirmatory techniques, they require expensive equipment and trained personnel. nih.govenvirologix.com

Rapid screening tools provide a first line of defense, allowing for quick decisions at critical points like grain elevators or processing facilities. The most common rapid methods include:

Lateral Flow Devices (LFDs): These are simple, ready-to-use test strips that provide qualitative or quantitative results in minutes. envirologix.comromerlabs.com Recent evaluations of commercial LFDs for T-2 and HT-2 toxins in oats have shown that some kits provide reliable and accurate results, making them suitable for on-site screening. mdpi.com

Enzyme-Linked Immunosorbent Assays (ELISA): ELISA test kits are another widely used immunoassay format for screening mycotoxins. envirologix.commdpi.com

Portable Mass Spectrometers: An emerging area of research is the adaptation of portable mass spectrometers for on-site mycotoxin detection. mdpi.com While still under development to improve sensitivity to meet regulatory levels, this technology shows promise for bringing the power of mass spectrometry to field settings. mdpi.com

A key consideration for these rapid tests is their performance. While some kits demonstrate low rates of false positives/negatives, others may underestimate mycotoxin concentrations. mdpi.com Therefore, positive results from screening tests should typically be confirmed using a reference method like LC-MS/MS. nih.gov

Table 2: Comparison of T-2/HT-2 Toxin Detection Technologies

TechnologyPrimary UseAdvantagesLimitations
LC-MS/MSConfirmation/ReferenceHigh accuracy, sensitivity, and specificity; can detect multiple mycotoxins simultaneously. nih.govnih.govExpensive equipment, requires trained personnel, lab-based, time-consuming. envirologix.com
Lateral Flow Device (LFD)Screening/On-SiteFast (3-15 mins), easy to use, cost-effective, portable. envirologix.comromerlabs.comPotential for cross-reactivity, may be less sensitive than lab methods, often requires confirmation. nih.govmdpi.com
ELISAScreeningCan be high-throughput, sensitive.Requires some lab equipment, potential for cross-reactivity. envirologix.com
Portable Mass SpectrometryEmerging On-SiteBrings high-specificity detection to the field. mdpi.comCurrently may lack the sensitivity for regulatory limits, still in development. mdpi.com

Integrated Multi-Omics Approaches for T-2 Triol Research

To gain a deeper understanding of the complex biological effects and metabolic fate of T-2 toxin and its metabolites like T-2 triol, researchers are increasingly turning to integrated multi-omics approaches. These technologies allow for the comprehensive analysis of entire sets of biological molecules, providing a holistic view of cellular and systemic responses.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. Untargeted metabolomics studies using LC-HRMS have been instrumental in discovering novel and previously uncharacterized metabolites of T-2 toxin in plants and animals. nih.gov For instance, such studies in wheat have identified not only known metabolites but also new conjugates like HT2-malonyl-glucoside. nih.gov Human biomonitoring studies use metabolomics to analyze urine samples, revealing the prevalence of T-2 triol and other metabolites, which serves as an indicator of dietary exposure. nih.gov

Proteomics: This field focuses on the large-scale study of proteins. Proteomics can be used to investigate how T-2 toxin and its metabolites affect protein synthesis and other cellular functions, which is a primary mechanism of trichothecene (B1219388) toxicity. lktlabs.com

Genomics/Transcriptomics: These approaches analyze an organism's complete set of DNA or RNA transcripts, respectively. They can help identify the genes and pathways, both in the fungus and the host, that are involved in toxin production and the response to toxin exposure. nih.gov

By integrating data from these different "omics" fields, researchers can build more complete models of how T-2 triol and related compounds are formed, how they impact biological systems, and how organisms attempt to detoxify them.

Predictive Modeling of Mycotoxin Contamination Dynamics

Given that mycotoxin contamination is heavily influenced by environmental conditions, predictive modeling has emerged as a powerful tool for risk assessment and management. nih.govelsevierpure.com These models aim to forecast the likelihood of Fusarium growth and mycotoxin production in crops before harvest, allowing for proactive mitigation strategies. nih.govnih.gov

The development of these models relies on integrating large datasets from various sources:

Weather Data: Key variables include temperature, rainfall, and moisture levels, as cool and moist conditions favor the growth of Fusarium species that produce T-2 toxin. nih.govnih.gov

Agronomic Data: Information on crop type (e.g., wheat, oats), cultivar susceptibility, and previous crop in the rotation can significantly influence risk. elsevierpure.comcabidigitallibrary.org

Crop Phenology & Satellite Imagery: Data on the growth stage of the crop, particularly the flowering period when infection often occurs, is critical. nih.govnih.gov Satellite imagery can provide large-scale data on crop health and development. nih.gov

Machine learning algorithms, such as random forests and Bayesian networks, are increasingly being used to build these predictive models. nih.govresearchgate.netnih.govwur.nl These algorithms can identify complex, non-linear relationships within the data to predict the risk of contamination with high accuracy. nih.govnih.gov For example, a model developed for Europe successfully used weather, phenology, and satellite data to predict the risk of contamination by one or more mycotoxins (including T-2/HT-2) with over 90% accuracy. nih.gov Such models are invaluable for food safety authorities and the agricultural industry for implementing risk-based monitoring and improving the safety of the food supply chain. nih.govnih.gov

Need for Further Interdisciplinary Research and Collaboration

The challenges posed by mycotoxins like T-2 triol are multifaceted and cannot be solved by a single discipline. Addressing this global issue requires extensive interdisciplinary research and collaboration. cabidigitallibrary.org The "One Health" concept, which recognizes the interconnectedness of human, animal, and environmental health, provides an essential framework for this collaboration. cabidigitallibrary.orguniquescientificpublishers.com

Mycotoxin contamination is a perfect example of a One Health issue: it begins with fungal pathogens on crops in the environment (plant health), contaminates feed and impacts livestock productivity (animal health), and ultimately threatens consumers through contaminated food (human health). cabidigitallibrary.orgresearchgate.net

Effective management requires a concerted effort from:

Agronomists and Plant Pathologists to develop resistant crop varieties and good agricultural practices to prevent fungal infection. cabidigitallibrary.org

Analytical Chemists to create more sensitive, rapid, and comprehensive methods for detecting parent toxins and their modified forms. nih.gov

Toxicologists and Medical Researchers to better understand the health risks associated with exposure to mycotoxin mixtures.

Data Scientists and Modelers to refine predictive models for more accurate risk forecasting. nih.gov

Food Scientists and Engineers to develop effective decontamination strategies during food processing. mdpi.com

Regulators and Policymakers to establish science-based guidelines and facilitate international cooperation. uniquescientificpublishers.com

By fostering collaboration across these diverse fields, the scientific community can develop more integrated and effective strategies to mitigate the risks of T-2 triol and other mycotoxins, safeguarding the global food and feed supply.

Q & A

Basic: What storage conditions are recommended for T-2 Triol 50 µg/mL in acetonitrile to ensure stability?

Answer:
T-2 Triol in acetonitrile should be stored at ≤−15°C for long-term stability, as suppliers indicate a shelf life of at least one month under these conditions . For short-term use (e.g., working solutions), store at 2–8°C to minimize freeze-thaw cycles, which can degrade the compound . Stability should be verified periodically using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect degradation products like T-2 toxin or HT-2 toxin .

Basic: How should working standards be prepared from the stock solution (50 µg/mL) for quantitative analysis?

Answer:
Dilute the stock solution in HPLC-grade acetonitrile to prepare working standards (e.g., 5,000, 500, 50, and 5 ng/mL). Use volumetric pipettes and glassware to minimize solvent evaporation. For trace-level analysis, include a fully 13C^{13}\text{C}-isotope-labeled internal standard (e.g., 13C24^{13}\text{C}_{24}-T-2 Toxin) to correct for matrix effects and instrument variability . Validate dilution accuracy via calibration curves with R20.995R^2 \geq 0.995 .

Basic: What analytical methods are most suitable for quantifying T-2 Triol in acetonitrile-based solutions?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ~5 ng/mL) and specificity for distinguishing T-2 Triol from metabolites like T-2 Tetraol or HT-2 toxin . For non-MS setups, reverse-phase HPLC with UV/fluorescence detection can be used, but requires derivatization (e.g., photochemical or electrochemical) to enhance signal response .

Advanced: How can researchers resolve contradictions in reported stability data for T-2 Triol in acetonitrile?

Answer:
Discrepancies arise from varying storage temperatures (e.g., supplier claims of ≤−15°C vs. lab observations at 0–6°C ). To address this:

  • Conduct accelerated stability studies by incubating aliquots at 4°C, −15°C, and −80°C , then quantify degradation monthly via LC-MS/MS.
  • Compare results against a 13C^{13}\text{C}-labeled internal standard to distinguish true degradation from solvent evaporation .
  • Publish raw data with storage conditions to improve reproducibility .

Advanced: What strategies mitigate matrix effects when analyzing T-2 Triol in complex biological samples?

Answer:
Matrix effects (e.g., ion suppression in LC-MS/MS) can be minimized by:

  • Using immunoaffinity columns (e.g., PriboFast®) to purify samples before analysis .
  • Diluting extracts with acetonitrile:water (80:20, v/v) to reduce interference .
  • Employing a post-column infusion method to map ion suppression zones and adjust chromatographic parameters (e.g., gradient elution) .

Advanced: How to validate a new detection method for T-2 Triol in acetonitrile-based matrices?

Answer:
Follow ICH Q2(R1) guidelines:

  • Linearity : Test across 5–500 ng/mL with R20.99R^2 \geq 0.99.
  • Accuracy/Recovery : Spike blank matrices with known T-2 Triol concentrations; recoveries should be 85–115% .
  • Precision : Intraday/interday CV ≤ 15% at LOQ (5 ng/mL) .
  • Specificity : Confirm no cross-reactivity with T-2 Tetraol or HT-2 toxin using MS/MS fragmentation patterns .

Advanced: How to address unexpected degradation of T-2 Triol during sample preparation?

Answer:
If degradation occurs:

  • Check for acetonitrile purity (use HPLC-grade solvents with ≥99.9% purity) .
  • Avoid exposure to light or high temperatures; perform derivatization in amber vials under nitrogen .
  • Analyze fresh vs. aged solutions using LC-MS/MS to identify degradation pathways (e.g., hydrolysis to T-2 Tetraol) .

Advanced: What experimental design optimizes extraction efficiency of T-2 Triol from solid samples (e.g., grains)?

Answer:
Use response surface methodology (RSM) to optimize:

  • Extraction solvent : 24 mL acetonitrile achieves >90% recovery in cereal matrices .
  • Cleanup : C18 cartridges with dichloromethane/hexane (50:50, v/v) reduce lipids and pigments .
  • Validation : Compare against certified reference materials (CRMs) and spike-recovery tests at 10–100 µg/kg .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.